Dimethyl-d6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trideuterio-N-(trideuteriomethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDSFDQCJNGOL-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473742 | |
| Record name | Dimethyl-d6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14802-36-9 | |
| Record name | Dimethyl-d6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14802-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of Dimethyl-d6-amine Hydrochloride
Executive Summary
Dimethyl-d6-amine hydrochloride (CAS: 53170-19-7) is a critical deuterated building block in medicinal chemistry, primarily utilized to attenuate metabolic liability via the Kinetic Isotope Effect (KIE) or as a stable internal standard for LC-MS/MS bioanalysis.[1][2]
While industrial production often utilizes high-pressure catalytic amination of methanol-d4, this guide details a high-fidelity laboratory-scale synthesis based on the Reductive Hydrogenolysis of N-Benzylated Precursors .[1] This route is selected for its operational control, avoidance of inseparable poly-alkylated mixtures (common in direct ammonia alkylation), and high isotopic enrichment (>99 atom % D).
Strategic Reaction Pathway
The synthesis circumvents the selectivity challenges of direct alkylation by utilizing a benzyl "scaffold."[1] The benzyl group directs the alkylation to the tertiary amine stage and is subsequently removed under mild hydrogenolytic conditions, yielding the pure secondary amine salt.
Reaction Scheme Visualization
Figure 1: Strategic workflow for the synthesis of this compound HCl via N-benzyl protection.
Experimental Protocol
Reagents and Materials
The following stoichiometry is calibrated for a 10 mmol scale.
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Amount | Role |
| Benzylamine | 107.15 | 1.0 | 1.07 g | Scaffold |
| Iodomethane-d3 (CD₃I) | 144.96 | 2.5 | 3.62 g | Deuterium Source |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.14 g | Acid Scavenger |
| Acetonitrile (MeCN) | - | - | 20 mL | Solvent |
| Pd/C (10 wt%) | - | 10 wt% | 100 mg | Catalyst |
| HCl in Dioxane (4M) | - | 1.5 | 3.75 mL | Salt Formation |
Critical Note: Iodomethane-d3 is a volatile carcinogen.[1] All alkylation steps must be performed in a certified fume hood.
Step 1: Synthesis of N,N-Bis(trideuteromethyl)benzylamine
This step installs the two deuterated methyl groups.[1] The use of a tertiary amine intermediate prevents over-alkylation (quaternization is minimized by controlling stoichiometry and temperature).[1]
-
Setup: Charge a dry 100 mL round-bottom flask (RBF) with Benzylamine (1.07 g, 10 mmol) and anhydrous Acetonitrile (20 mL).
-
Base Addition: Add anhydrous K₂CO₃ (4.14 g, 30 mmol) and a magnetic stir bar. Cool the suspension to 0°C in an ice bath.
-
Alkylation: Add Iodomethane-d3 (3.62 g, 25 mmol) dropwise over 15 minutes.
-
Mechanistic Insight: The excess base neutralizes the HI generated, driving the equilibrium toward the tertiary amine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM). The starting primary amine spot should disappear.[1]
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure to yield a yellow oil.
-
Purification (Optional but Recommended): Pass the crude oil through a short silica plug eluting with 5% EtOAc/Hexanes to remove any quaternary ammonium salts.
Step 2: Hydrogenolysis and Salt Formation
This step cleaves the benzyl group.[1] Since this compound is volatile (bp ~7°C for the free base), it must be trapped immediately as the hydrochloride salt.
-
Setup: Dissolve the N,N-bis(trideuteromethyl)benzylamine from Step 1 in Methanol (15 mL).
-
Catalyst: Carefully add 10% Pd/C (100 mg) under an inert nitrogen atmosphere.
-
Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or add to the solvent stream.
-
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient, or 1-2 atm in a Parr shaker). Stir vigorously at Room Temperature for 4–6 hours.
-
Acid Trapping: Once the starting material is consumed (monitored by TLC), do not evaporate .[1] Add 4M HCl in Dioxane (3.75 mL) directly to the reaction mixture.
-
Logic: This converts the volatile free amine into the non-volatile hydrochloride salt in situ.[1]
-
-
Isolation: Filter the catalyst through a Celite pad. Rinse with a small volume of MeOH.
-
Crystallization: Concentrate the filtrate under vacuum. The residue is this compound HCl.[1][5][6][7] Recrystallize from Ethanol/Ether if higher purity is required.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
NMR Spectroscopy[1]
-
¹H NMR (D₂O): The spectrum should be remarkably simple.
-
Expected: A broad singlet at ~2.7-2.9 ppm (exchangeable NH protons) may be visible depending on water suppression.
-
Absence: There must be NO signals corresponding to methyl protons (approx.[1] 2.7 ppm) or benzyl protons (7.4 ppm aromatic, 4.2 ppm benzylic). Any signal in the methyl region indicates incomplete deuteration (~2.6 ppm residual protio-methyl).
-
-
¹³C NMR:
-
Expected: A septet at approx. 35-37 ppm due to C-D coupling (
).
-
-
²H NMR (Deuterium NMR):
-
Expected: A distinct singlet corresponding to the -CD₃ groups.
-
Mass Spectrometry[2][4]
-
ESI-MS (+):
Safety & Handling
-
Iodomethane-d3: Highly toxic alkylating agent.[1] Use double-gloving (nitrile/laminate) and work in a high-efficiency fume hood.
-
Amine Salts: this compound HCl is hygroscopic.[1] Store in a desiccator at room temperature.
-
Nitrosamine Precursor: Secondary amines can form carcinogenic nitrosamines if exposed to nitrites.[1] Segregate from nitrosating agents.[1]
References
-
Synthesis of Deuterated Amines via Tosylates
-
Source: Zhao, W., et al.[2] "A practical synthesis of deuterated methylamine and dimethylamine." Journal of Chemical Research, 2014.
- Relevance: Establishes the benzyl-protection and sulfonate/halide alkylation str
-
-
Eschweiler-Clarke Methylation (Contextual)
-
Source: Lindeke, B., et al. "Specific deuteromethylation by the Eschweiler-Clarke reaction."[2] Biomedical Mass Spectrometry, 1978.
- Relevance: Discusses alternative routes using deuterated form
-
-
Commercial Reference & Physical Data
Sources
- 1. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biosynth.com [biosynth.com]
- 6. isotope.com [isotope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. medchemexpress.com [medchemexpress.com]
Technical Master Guide: Dimethyl-d6-amine (DMA-d6)
Content Type: Technical Whitepaper & Experimental Protocol Subject: Physicochemical Properties, Handling, and Synthetic Application of Dimethyl-d6-amine Target Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers
Executive Summary: The Deuterium Switch
This compound (DMA-d6) is the fully deuterated isotopologue of dimethylamine, where all six methyl hydrogens are replaced by deuterium (
Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, incorporating DMA-d6 into a drug scaffold can suppress N-demethylation pathways mediated by Cytochrome P450 enzymes (specifically CYP2C19 and CYP2D6). This phenomenon, known as the Kinetic Isotope Effect (KIE) , can extend a drug's half-life (
This guide provides a definitive physicochemical profile of DMA-d6, contrasts its free base and salt forms, and details a validated protocol for its use in reductive amination.
Physicochemical Specifications
Researchers typically encounter DMA-d6 in two forms: the volatile Free Base (gas/liquid) and the stable Hydrochloride Salt (solid).[1] Understanding the distinction is vital for accurate stoichiometry and safety.
Comparative Property Table
| Property | This compound (Free Base) | This compound Hydrochloride (HCl Salt) |
| CAS Number | 14802-36-9 | 53170-19-7 |
| Formula | ||
| Molecular Weight | 51.12 g/mol | 87.58 g/mol |
| Physical State | Colorless Gas / Volatile Liquid | White Crystalline Solid |
| Boiling Point | ~7.0 °C (at 760 mmHg) | N/A (Sublimes/Degrades) |
| Melting Point | -93 °C | 170–173 °C |
| Density | ~0.68 g/mL (at 0 °C) | N/A (Solid) |
| Basicity (pKa) | ~10.75 (Slightly > non-deuterated) | N/A |
| Isotopic Purity | Typically ≥ 99 atom % D | Typically ≥ 99 atom % D |
| Solubility | Water, Ethanol, Ether | Water, Methanol, DMSO |
| Safety Hazard | Extremely Flammable Gas | Corrosive / Irritant |
Technical Insight: The C-D bond is shorter and more stable than the C-H bond. While the electronic properties (dipole moment, steric bulk) remain virtually identical to the non-deuterated analog, the basicity is slightly enhanced due to the inductive electron-donating effect of deuterium (+I effect), making DMA-d6 slightly more nucleophilic in competitive scenarios.
The Kinetic Isotope Effect (KIE) Mechanism
The utility of DMA-d6 rests on the Primary Kinetic Isotope Effect. Metabolic cleavage of the N-methyl group usually involves hydrogen atom abstraction.
Mechanism of Action[4][5][6]
-
Bond Dissociation Energy (BDE): The zero-point vibrational energy (ZPE) of a C-D bond is lower than that of a C-H bond. Consequently, the activation energy (
) required to reach the transition state for bond cleavage is higher for C-D.[2] -
Metabolic Shunting: If the rate-limiting step of metabolism is C-H abstraction (
, typically 6–10), deuteration significantly slows this pathway. This forces the drug to be cleared via alternative, slower routes (e.g., renal excretion), effectively increasing systemic exposure.
Visualization: The Metabolic Stability Pathway
The following diagram illustrates how DMA-d6 prevents oxidative N-demethylation.
Figure 1: Mechanistic divergence of deuterated vs. non-deuterated amines in metabolic pathways. The higher activation energy of C-D cleavage shunts the drug toward excretion rather than degradation.
Handling & Safety Protocols
Free Base (Gas)
-
Storage: Must be stored in pressurized cylinders or lecture bottles at cool temperatures (< 20°C).
-
Handling: Use only in a well-ventilated fume hood. The boiling point (7°C) means it will vaporize instantly upon release at room temperature.
-
Risk: Extremely flammable.[3][4] Forms explosive mixtures with air.
Hydrochloride Salt (Solid) - Recommended for Synthesis
-
Storage: Hygroscopic. Store in a desiccator at room temperature.
-
Handling: Weigh quickly to avoid water absorption, which alters stoichiometry.
-
Risk: Causes severe eye irritation and skin burns.[3]
Experimental Protocol: Reductive Amination
This protocol describes the installation of the this compound moiety onto an aldehyde substrate. This is the standard method for synthesizing deuterated tertiary amines.
Reagents:
-
Substrate: Target Aldehyde (1.0 eq)
-
Reagent: This compound HCl (1.2 – 1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Methodology
-
Free Base Liberation (In Situ):
-
In a dry reaction vial, suspend This compound HCl (1.5 eq) in DCE.
-
Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes at room temperature.
-
Scientific Rationale: You must neutralize the HCl salt to liberate the nucleophilic amine
. However, avoid excess base, as high pH inhibits the protonation of the intermediate carbinolamine, which is required for iminium ion formation.
-
-
Imine Formation:
-
Add the Aldehyde substrate (1.0 eq) to the mixture.
-
Add Activated Molecular Sieves (4Å) to scavenge water (optional but recommended to drive equilibrium).
-
Stir for 30–60 minutes.
-
-
Reduction:
-
Add STAB (1.5 eq) in one portion.
-
Stir at room temperature for 2–16 hours. Monitor via LC-MS.
-
Note on Reductant: STAB is preferred over
for safety (no cyanide) and better selectivity for aldehydes over ketones.
-
-
Workup & Purification:
-
Quench with saturated aqueous
. -
Extract with Dichloromethane (DCM).
-
Dry organic layer over
and concentrate. -
Validation: The
-NMR spectrum should show no signals in the 2.2–2.8 ppm region (where methyl protons usually appear), confirming deuteration.
-
Visualization: Synthesis Workflow
Figure 2: Step-wise reductive amination protocol for installing the this compound moiety.
References
-
Sigma-Aldrich. this compound 99 atom % D Product Specification.[5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11819887, Methan-d3-amine, N-(methyl-d3)- (Dimethylamine-d6).
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Discusses the KIE and metabolic stability).
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[6] Drug News & Perspectives.
-
CDN Isotopes. Safety Data Sheet: this compound.
Sources
- 1. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo… [cymitquimica.com]
- 2. kinetics [faculty.csbsju.edu]
- 3. Methan-d3-amine, N-(methyl-d3)- | C2H7N | CID 11819887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. 二甲基-d6-胺 盐酸盐 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Dimethyl-d6-amine: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of dimethyl-d6-amine, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotopes in their analytical methodologies.
Core Concepts: The Role of Stable Isotope Labeling
In modern analytical science, particularly in fields like pharmacokinetics and metabolic research, the precise quantification of endogenous and exogenous compounds is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. By incorporating heavier isotopes, such as deuterium (²H), into a molecule's structure, an internal standard can be created that is chemically identical to the analyte of interest but has a different mass. This allows for accurate quantification by correcting for variations during sample preparation and analysis. This compound is a prime example of such an internal standard, used for the quantification of its non-labeled counterpart, dimethylamine.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a stable isotope-labeled standard is critical for its effective application.
Molecular Weight and Chemical Formula
The key feature of this compound is its increased mass due to the substitution of six hydrogen atoms with deuterium. This mass shift is fundamental to its utility in mass spectrometry.
| Property | Value |
| Chemical Formula | (CD₃)₂NH |
| Molecular Weight (as free amine) | 51.12 g/mol [3] |
| Molecular Weight (as HCl salt) | 87.58 g/mol [4][5][6][7][8][9] |
| Isotopic Purity | Typically ≥98%[3][6][7] |
Note: this compound is often supplied as a hydrochloride (HCl) salt for improved stability and handling.
Chemical Structure
The chemical structure of this compound is identical to that of dimethylamine, with the hydrogen atoms on the methyl groups replaced by deuterium.
Caption: Chemical Structure of this compound
Applications in Research and Drug Development
This compound is a crucial tool in various analytical applications, primarily as an internal standard.[1]
Quantitative Bioanalysis
In pharmacokinetic and toxicokinetic studies, accurate measurement of drug and metabolite concentrations in biological matrices (e.g., blood, urine, tissue) is essential. This compound is used as an internal standard for the quantification of dimethylamine, which can be a metabolite or a biomarker.[2] The use of a stable isotope-labeled internal standard helps to account for matrix effects and variations in extraction efficiency and instrument response.
Metabolomics
In metabolomics research, which involves the comprehensive study of small molecules in a biological system, this compound can be used to accurately quantify levels of endogenous dimethylamine. This can provide insights into various metabolic pathways and disease states.
Environmental and Food Safety Analysis
Dimethylamine can be a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.[10] Therefore, accurate monitoring of dimethylamine levels in environmental samples and food products is important. This compound serves as an internal standard in analytical methods for this purpose.
Experimental Workflow: Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for which this compound is employed as an internal standard.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. scbt.com [scbt.com]
- 5. This compound hydrochloride - Deuterated dimethylamine hydrochloride [sigmaaldrich.com]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. This compound Hydrochloride | CAS#:53170-19-7 | Chemsrc [chemsrc.com]
- 9. biosynth.com [biosynth.com]
- 10. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of Dimethyl-d6-amine (DMA-d6)
Executive Summary
Dimethyl-d6-amine (DMA-d6) is a critical isotopologue of dimethylamine used primarily in the synthesis of deuterated active pharmaceutical ingredients (APIs) to exploit the Kinetic Isotope Effect (KIE). By substituting hydrogen with deuterium at metabolically labile sites (typically the
This guide addresses the primary challenge in using DMA-d6: handling its volatility and solubility. While the free base is a gas at room temperature (BP ~7–9°C), it is almost exclusively supplied and handled as a hydrochloride salt (DMA-d6·HCl). Successful application requires understanding the solubility landscape of the salt versus the free base and mastering the in situ liberation protocols.
Part 1: Physicochemical Profile[1]
Understanding the physical state is a prerequisite for solubility management. The deuterated isotopologue shares the volatility of its non-deuterated parent, necessitating specific handling strategies.
Table 1: Comparative Properties (d0 vs. d6)
| Property | Dimethylamine (d0) | This compound (d6) | Impact on Handling |
| Formula | Mass shift (+6 Da) for MS detection. | ||
| Molar Mass | 45.08 g/mol | 51.12 g/mol | Stoichiometry recalculation required. |
| Boiling Point | 7.4°C | ~7–9°C | Critical: Free base is a gas at RT. |
| pKa (Conj. Acid) | 10.73 | ~10.78* | Slightly more basic due to deuterium inductive effect (+I). |
| Common Form | Gas / 40% Aq.[1] Sol. | Hydrochloride Salt (Solid) | Salt form dictates initial solvent choice. |
*Note: Secondary isotope effects on pKa are minor but measurable; deuterated amines are generally slightly more basic than their protic counterparts.
Part 2: Solubility Landscapes
The solubility profile must be divided into two distinct categories: the Hydrochloride Salt (storage form) and the Free Base (reactive form).
This compound Hydrochloride (Salt)
The salt is a stable, white, hygroscopic solid. It is ionic and highly polar.
Solubility Matrix (DMA-d6·HCl)
| Solvent | Solubility Rating | Technical Notes |
| Water ( | High (>200 g/L) | Ideal for aqueous workups but rarely used for anhydrous synthesis. |
| Methanol / Ethanol | High | Excellent for homogenous reactions. Caution: Protodeuteration risk if |
| DMSO | Moderate | Often requires sonication.[2] Use anhydrous DMSO to prevent hygroscopic clumping. |
| Chloroform ( | Moderate | ~15–20 g/L. Useful for biphasic reactions. |
| THF / Ether | Insoluble | The salt will exist as a suspension. Requires in situ liberation. |
| DCM | Insoluble/Low | Suspension only. |
| Hexane / Toluene | Insoluble | Strictly heterogeneous. |
This compound (Free Base)
Once liberated, the free amine is a neutral, lipophilic species.
-
Miscibility: Miscible with almost all organic solvents including THF, Diethyl Ether, Dichloromethane (DCM), Toluene, and Ethyl Acetate.
-
Volatility Risk: Because the boiling point is ~7°C, the free base will rapidly escape from open vessels at room temperature. Closed systems or low-temperature handling (-10°C) are mandatory.
Part 3: Technical Protocol – In Situ Liberation
The most robust method for using DMA-d6 in organic synthesis (e.g., reductive amination, amide coupling) is not to handle the gas, but to generate it in situ from the hydrochloride salt. This ensures exact stoichiometry and minimizes isotopic loss.
Workflow: Heterogeneous Liberation in Aprotic Solvents
Objective: React DMA-d6·HCl with an electrophile in THF or DCM without losing the volatile free amine.
Reagents:
-
Organic Base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA])
-
Solvent (Anhydrous THF or DCM)
Step-by-Step Methodology:
-
Suspension: Charge the reaction vessel with DMA-d6·HCl and the anhydrous solvent. Cool the mixture to 0°C using an ice bath. The salt will remain as a solid suspension.
-
Base Addition: Add the organic base (DIPEA/TEA) dropwise.
-
Stoichiometry: Use 1.1 to 1.5 equivalents of base relative to the amine salt.
-
Observation: The solution may become clearer as the free amine is released and dissolves, but the byproduct salt (e.g., DIPEA·HCl) may precipitate or remain suspended depending on the solvent.
-
-
Equilibration: Stir at 0°C for 10–15 minutes. The free DMA-d6 is now dissolved in the solvent.
-
Reaction: Add the electrophile (e.g., aldehyde for reductive amination or acid chloride) directly to this cold solution.
-
Warming: Allow the reaction to warm to room temperature only after the electrophile has been added to trap the amine.
Visualization: In Situ Liberation Workflow
Caption: Workflow for generating reactive DMA-d6 free base from its salt form without handling gas.
Part 4: Isotopic Integrity & Exchange
A common misconception concerns the stability of the deuterium atoms.
-
C-D Bonds (Methyl Groups): These are kinetically stable and do not exchange with the solvent under standard conditions. You can safely use non-deuterated solvents (MeOH,
) without losing the deuterium on the methyl groups. -
N-H Bond (Amine Proton): The proton on the nitrogen (
) is labile.-
If you dissolve DMA-d6 in
or , it becomes . -
If you dissolve it in
or , it remains . -
Implication: For most "Deuterium Switch" applications, only the methyl deuteration matters. Therefore, protic solvents are permissible unless the reaction mechanism specifically involves the amine proton in a rate-determining step where
is required.
-
References
-
Cambridge Isotope Laboratories. (2024). This compound[2][3][4][5][7]·HCl Product Specification & Safety Data Sheet. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Dimethylamine: Chemical Properties and Hazards. CAMEO Chemicals.[8] Retrieved from
- Wittenberg, R., et al. (2017). Practical Synthesis of Deuterated Amines for Drug Discovery. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Sigma-Aldrich (Merck). (2024). Dimethylamine-d6 hydrochloride Product Analysis. Retrieved from
-
E.P.A. CompTox Dashboard. (2024). Dimethylamine Physicochemical Properties. Retrieved from [1]
Sources
- 1. Dimethylamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope.com [isotope.com]
- 4. DIMETHYL-D 6-AMINE HYDROCHLORIDE | 53170-19-7 [chemicalbook.com]
- 5. DIMETHYL-D 6-AMINE HYDROCHLORIDE CAS#: 53170-19-7 [amp.chemicalbook.com]
- 6. chinaamines.com [chinaamines.com]
- 7. isotope.com [isotope.com]
- 8. Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Deuterium Advantage: A Technical Guide to Dimethyl-d6-amine
The following technical guide is structured to serve as a definitive reference for the application of Dimethyl-d6-amine in pharmaceutical research. It moves beyond basic definitions to explore the mechanistic, analytical, and kinetic implications of deuterium substitution.
The Physicochemical Divergence
At a macroscopic level, Dimethylamine (DMA) and its fully deuterated isotopologue, This compound (DMA-d6) , appear nearly identical. They share similar boiling points, basicity, and solubility profiles. However, at the quantum mechanical level, the substitution of six protium (
Comparative Properties Table
| Property | Dimethylamine (Non-deuterated) | This compound | Technical Implication |
| Formula | +6.037 Da mass shift (LC-MS separation) | ||
| Molecular Weight | 45.08 g/mol | 51.12 g/mol | Distinct precursor/fragment ions |
| C-H/C-D Bond Length | ~1.09 Å | ~1.09 Å (slightly shorter) | Minimal steric perturbation |
| Zero-Point Energy (ZPE) | Higher | Lower | Primary driver of Kinetic Isotope Effect |
| C-X Bond Strength (BDE) | ~98 kcal/mol | ~99.5 kcal/mol | C-D bond is harder to cleave enzymatically |
| Basicity (pKa) | 10.73 | ~10.76 | Negligible effect on receptor binding |
The Quantum Mechanical Root: Zero-Point Energy
The utility of DMA-d6 rests on the Primary Kinetic Isotope Effect (PKIE) . The carbon-deuterium (C-D) bond has a lower vibrational zero-point energy (ZPE) than the carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus.[1][2]
-
Mechanism: In a reaction coordinate where C-H bond cleavage is the rate-limiting step (e.g., CYP450 oxidation), the activation energy required to reach the transition state is significantly higher for the C-D bond.
-
Result: The reaction rate (
) decreases. The ratio typically ranges from 2 to 7 , significantly slowing metabolic clearance without altering the drug's binding affinity to its target.
Mechanistic Application: The "Deuterium Switch" in Metabolism
The N-dimethyl moiety is a notorious "metabolic soft spot" in small molecule drugs. It is rapidly attacked by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) via N-demethylation .
Pathway Analysis: CYP450-Mediated N-Demethylation
The following diagram illustrates the catalytic cycle and the precise step where DMA-d6 exerts its stabilizing effect.
Figure 1: The CYP450 Catalytic Cycle.[3][4][5] The red node represents the active oxidant. The yellow path represents the rapid metabolism of non-deuterated DMA groups. The gray dashed path indicates the kinetic blockade introduced by deuteration.
Strategic Implementation
Researchers utilize DMA-d6 moieties to engineer Bioisosteres . By replacing a standard dimethylamine group with this compound during lead optimization, one can:
-
Extend Half-life (
): Slower clearance means longer duration of action. -
Reduce Dosing Frequency: Moving from TID (three times daily) to QD (once daily).
-
Mitigate Toxic Metabolites: If the N-demethylated metabolite is toxic, slowing its formation improves the safety profile.
Analytical Application: Precision LC-MS Internal Standards
In quantitative bioanalysis (LC-MS/MS), this compound (usually as the HCl salt) is the gold standard for generating Internal Standards (IS).
Why d6?
-
Mass Shift (+6 Da): Provides sufficient separation from the analyte's isotopic envelope (M+1, M+2), eliminating "cross-talk" interference.
-
Co-elution: Being chemically identical (save for mass), the IS co-elutes with the analyte. This allows the IS to experience the exact same matrix effects (ion suppression/enhancement) as the analyte at the electrospray ionization (ESI) source, providing rigorous normalization.
The "Deuterium Retention Effect" (Technical Caveat)
While often ignored, C-D bonds are slightly less lipophilic than C-H bonds. In high-resolution Reverse Phase Chromatography (UPLC), DMA-d6 analogs may elute slightly earlier than the non-deuterated parent.
-
Mitigation: Ensure the integration window covers both the analyte and the slightly shifted IS peak.
Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the Kinetic Isotope Effect (
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds: Drug-DMA (H) and Drug-DMA-d6 (D).
-
Stop Solution: Ice-cold Acetonitrile with 0.1% Formic Acid.
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add Test Compound (1 µM final) and NADPH system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Stop Solution containing an independent Internal Standard.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .-
Intrinsic Clearance (
): -
KIE: Calculate Ratio
. A ratio > 2 indicates a significant metabolic stabilization.
-
Protocol B: Synthesis via Modified Eschweiler-Clarke
Objective: To install a this compound moiety onto a primary amine scaffold.
Reaction Scheme:
Step-by-Step:
-
Dissolution: Dissolve the primary amine substrate (1.0 eq) in Formic Acid-d2 (98% D, 5.0 eq). Keep cool (0°C) due to exotherm.
-
Addition: Add Formaldehyde-d2 (20% in
, 2.5 eq) dropwise. -
Reflux: Heat the mixture to 100°C for 12–24 hours. Evolution of
gas confirms the reduction is proceeding. -
Workup:
-
Cool to RT.
-
Basify with NaOH (4M) to pH > 12.
-
Extract with Dichloromethane (DCM) x3.
-
Wash organic layer with brine, dry over
.
-
-
Salt Formation: Bubble HCl gas or add HCl/Ether to precipitate the This compound salt .
References
-
Guengerich, F. P. (2017).[6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Link
-
Karki, S. B., et al. (1995).[3][7] Mechanism of N-Demethylation of N,N-Dimethylanilines by Cytochrome P450. Journal of the American Chemical Society.[3] Link
-
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. Link
-
Wong, S. L., et al. (2014). Deuterium Isotope Effects on the Pharmacokinetics of N-Methylated Drugs. Chemical Research in Toxicology. Link
-
FDA Center for Drug Evaluation. (2017). Deutetrabenazine (Austedo) Prescribing Information (Case study for deuterated methoxy/amine groups). Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical study of N-demethylation of substituted N,N-dimethylanilines by cytochrome P450: the mechanistic significance of kinetic isotope effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Interpreting a Certificate of Analysis for Dimethyl-d6-amine
Abstract
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is more than a mere quality checklist; it is the foundational document that guarantees the identity, purity, and suitability of a chemical reagent for its intended application.[1][2] This is particularly true for isotopically labeled compounds like Dimethyl-d6-amine ((CD₃)₂NH), where analysis extends beyond simple chemical purity to the nuanced realm of isotopic enrichment.[3][4] This guide provides an in-depth walkthrough of a typical CoA for this compound, moving beyond a simple recitation of specifications to explain the causality behind the analytical techniques employed. We will dissect the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), providing field-proven insights to empower users to make informed decisions, ensure experimental reproducibility, and maintain regulatory compliance.
The Anatomy of a Certificate of Analysis: Beyond the Basics
A Certificate of Analysis is a batch-specific document that confirms a product meets a predefined set of specifications.[1][2] For a deuterated compound such as this compound, the CoA must rigorously define two distinct but related quality attributes: Chemical Purity and Isotopic Purity .
-
Chemical Purity: This parameter quantifies the percentage of the material that is chemically Dimethylamine, irrespective of its isotopic composition. It identifies and quantifies any non-dimethylamine impurities (e.g., residual solvents, synthesis byproducts). Gas Chromatography is a primary tool for this assessment.[5][6]
-
Isotopic Purity (or Isotopic Enrichment): This is the critical parameter for a deuterated reagent. It specifies the percentage of molecules in which the hydrogen atoms at the designated positions have been replaced by deuterium.[4][7] For this compound, this means quantifying the proportion of molecules that are (CD₃)₂NH versus those that are partially deuterated (e.g., (CHD₂) (CD₃)NH) or non-deuterated ((CH₃)₂NH).[3] Both NMR and Mass Spectrometry are essential for this characterization.[8]
The following diagram illustrates the logical flow for evaluating a this compound CoA, starting from basic identification and proceeding to detailed purity analysis.
Caption: Logical workflow for interpreting a this compound CoA.
Deconstructing Isotopic Purity: Enrichment vs. Species Abundance
A common point of confusion when interpreting data for deuterated compounds is the distinction between isotopic enrichment and species abundance.[3]
-
Isotopic Enrichment: Refers to the probability of finding a deuterium atom at any single designated position.[3] For example, an enrichment of "99.5 atom % D" means that for any given methyl proton site, there is a 99.5% chance it is a deuterium and a 0.5% chance it is a proton.[3]
-
Species Abundance: Refers to the percentage of the entire population of molecules that have a specific isotopic composition.[3]
These terms are not interchangeable. A high isotopic enrichment does not mean that 99.5% of the molecules are the fully deuterated (d6) species. Due to statistical probability, a starting material with 99.5% enrichment will produce a mixture of isotopologues (d6, d5, d4, etc.). High-resolution mass spectrometry is the definitive technique to measure the abundance of each species.[9]
Caption: Relationship between Chemical and Isotopic Purity.
Core Analytical Techniques & Data Interpretation
Gas Chromatography (GC): The Arbiter of Chemical Purity
Causality: this compound is a volatile compound, making Gas Chromatography (GC) an ideal method for assessing its chemical purity.[10] The principle of GC is to separate compounds in a mixture based on their volatility and interaction with a stationary phase within a column. By coupling the GC to a Flame Ionization Detector (FID), which is highly sensitive to organic compounds, we can determine the area percentage of the main component relative to any volatile impurities.
Interpreting the CoA:
-
Assay (by GC): This value, typically expressed as a percentage (e.g., ">99.5%"), represents the chemical purity.
-
Impurities: The CoA may list specific impurities or simply state that they are below a certain detection limit.
| Parameter | Typical Specification | Significance |
| Assay (GC, Area %) | ≥ 98% | Indicates the percentage of the sample that is chemically dimethylamine, regardless of isotopic composition.[11] |
| Residual Solvents | Varies by solvent (e.g., <0.1%) | Ensures no unwanted reactive or interfering solvents from the synthesis are present. |
Experimental Protocol: GC-FID Analysis of this compound
-
Sample Preparation: Accurately weigh ~10 mg of this compound HCl and dissolve it in 1 mL of a suitable solvent (e.g., Methanol). For the free base, which is a gas, a headspace sampling technique may be required.[10]
-
Instrument Setup:
-
GC System: Agilent 7890B or equivalent with FID.
-
Column: A specialized column for amines, such as a CP-Volamine, is often used to prevent peak tailing.[12]
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: FID at 280°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas of all detected components. The chemical purity is calculated as the peak area of this compound divided by the total peak area of all components, expressed as a percentage.
Mass Spectrometry (MS): The Definitive Tool for Isotopic Distribution
Causality: Mass Spectrometry separates ions based on their mass-to-charge ratio (m/z).[13] This makes it the most direct and accurate method for determining isotopic purity.[9] Since deuterium has a mass of ~2 Da and hydrogen has a mass of ~1 Da, each substitution of H with D increases the molecular weight of the molecule by approximately 1 Da. High-resolution mass spectrometry (HRMS) can precisely measure these mass differences and determine the relative abundance of each isotopologue (d6, d5, d4, etc.).[8][9]
Interpreting the CoA:
-
Molecular Weight: Confirms the expected mass of the deuterated compound (e.g., ~87.58 g/mol for the HCl salt).[14]
-
Isotopic Distribution: Often presented as a table or list showing the percentage of each isotopologue. This is the most critical piece of data for isotopic purity.
Table: Example Isotopologue Distribution Data
| Isotopologue | Mass Shift | Expected m/z (for free base) | Example Abundance |
| d0 (unlabeled) | M+0 | 45.0579 | < 0.1% |
| d1 | M+1 | 46.0641 | < 0.1% |
| d2 | M+2 | 47.0704 | < 0.2% |
| d3 | M+3 | 48.0767 | < 0.5% |
| d4 | M+4 | 49.0830 | 1.5% |
| d5 | M+5 | 50.0892 | 5.0% |
| d6 (fully labeled) | M+6 | 51.0955 | > 92.7% |
Experimental Protocol: Isotopic Purity by LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound HCl (e.g., 10 µg/mL) in a suitable mobile phase, such as 50:50 water:methanol with 0.1% formic acid.
-
Instrument Setup:
-
LC-MS System: A high-resolution mass spectrometer like a TOF (Time-of-Flight) or Orbitrap is required.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 40 to 100.
-
Resolution: Set to >10,000 to resolve isotopologues from potential interferences.
-
-
Analysis: Infuse the sample directly or perform a simple chromatographic separation to remove salts.
-
Data Analysis:
-
Acquire the mass spectrum for the molecular ion cluster.
-
Identify the peak corresponding to each isotopologue (d0 to d6).
-
Calculate the relative abundance of each peak by dividing its intensity by the total intensity of all isotopologue peaks.
-
Note: Corrections for the natural abundance of ¹³C may be necessary for highly accurate results.[15]
-
Caption: A typical workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural and Quantitative Insights
Causality: NMR spectroscopy provides information about the chemical environment of specific nuclei (like ¹H).[16] For this compound, ¹H NMR is a powerful tool to confirm the success of the deuteration. In a fully deuterated sample, the large signal corresponding to the six methyl protons in unlabeled dimethylamine should be absent or significantly diminished.[17] Quantitative NMR (qNMR) can be used to determine the chemical purity and isotopic enrichment by comparing the integral of any residual proton signals to that of a certified internal standard of known concentration.[18][19][20]
Interpreting the CoA:
-
¹H NMR: The CoA will state that the spectrum "Conforms to Structure." This means the observed signals (or lack thereof) are consistent with the deuterated structure. The key indicator is the absence of a significant peak around 2.2-2.7 ppm (the typical chemical shift for the methyl protons in dimethylamine).
-
Purity (by NMR): If qNMR is performed, a purity value (e.g., 99.0%) will be provided, which represents the mass fraction of the target analyte in the sample.[21]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Isotopic Enrichment
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of this compound HCl.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, which has a distinct singlet that does not overlap with the analyte).[21]
-
Dissolve both components in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.[22]
-
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete T1 relaxation of all protons, which is critical for accurate quantification.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Carefully integrate the signal for the internal standard and any residual -CH₃, -CH₂D, or -CHD₂ signals from the this compound.
-
Use the standard qNMR equation to calculate the purity and concentration of the analyte.
-
The isotopic enrichment can be calculated by comparing the integral of the residual proton signal to the theoretical integral if the sample were 100% unlabeled.
-
Conclusion: A Synthesis of Data for Confident Application
Interpreting the Certificate of Analysis for this compound requires a multi-faceted approach that synthesizes data from orthogonal analytical techniques. GC provides the assurance of chemical purity, while MS and NMR offer a detailed picture of the isotopic landscape. For the end-user, the most critical parameters are often the chemical purity (from GC) and the abundance of the d6 species (from MS). A high-quality batch will exhibit a chemical purity of >98% and an isotopic abundance of the d6 species that is sufficiently high (often >95-98%) to prevent interference in sensitive applications like its use as an internal standard for quantitative mass spectrometry.[14][23][24] By understanding the principles behind each analytical test and how to interpret the resulting data, researchers can use these powerful reagents with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific work.
References
-
ResolveMass Laboratories Inc. Dimethylamine-d6 HCl | CAS 53170-19-7. [Link]
-
National Institute of Standards and Technology. Certificate of Analysis - SRM 3290. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Concert Pharmaceuticals. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
National Institutes of Health. Multiple isotopic labels for quantitative mass spectrometry. [Link]
-
ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
LabAlley. How to Read a Chemical Certificate of Analysis (COA). [Link]
-
PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds.... [Link]
-
ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
-
Chromatography Online. Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]
-
Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds. [Link]
-
PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]
-
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
Agilent. Analytical Standards and Certified Reference Materials. [Link]
-
Chromatography Forum. Amines by GC-MS. [Link]
-
ACS Publications. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]
-
University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. [Link]
-
RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]
-
YouTube. Mass Spectrometry: Ions and Isotopes. [Link]
- Google Patents. Method for measuring deuterium isotope abundance....
-
ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
-
National Institute of Standards and Technology. Dimethylamine - NIST WebBook. [Link]
-
ResearchGate. ¹H NMR spectrum for 2·1.75H2O in DMSO-d6. [Link]
Sources
- 1. alliancechemical.com [alliancechemical.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. isotope.com [isotope.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bre.com [bre.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. isotope.com [isotope.com]
- 12. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 17. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. emerypharma.com [emerypharma.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Note: Strategic Implementation of Dimethyl-d6-amine in High-Precision Bioanalysis
Executive Summary & Core Directive
This guide details the strategic application of Dimethyl-d6-amine (CAS 53170-19-7) in pharmaceutical bioanalysis. Unlike general "dimethyl labeling" (which typically utilizes formaldehyde-d2), this protocol focuses on using this compound as a structural building block to synthesize stable isotope-labeled internal standards (SIL-IS) for drugs containing tertiary dimethylamine groups.
Key Advantage: The incorporation of a hexadeuterated (
Technical Background: The Physics of Precision
Why this compound?
In quantitative bioanalysis, the "Gold Standard" is Isotope Dilution Mass Spectrometry (IDMS). However, not all isotopes are equal.
-
Mass Shift: A standard dimethyl-d3 label (
) often suffers from interference due to the natural isotopic distribution (M+3) of the analyte, especially for high-molecular-weight drugs. Dimethyl-d6 ( ) moves the IS signal +6 Da away, clearing the "isotopic envelope" of the analyte. -
Chemical Stability: The C-D bond is shorter and stronger than the C-H bond (primary kinetic isotope effect), rendering the label stable against metabolic exchange or degradation during sample preparation.
The Deuterium Isotope Effect on Retention Time
A critical consideration when using this compound is the chromatographic isotope effect . Deuterated compounds are slightly less lipophilic than their protium counterparts.
-
Observation: The d6-IS will often elute slightly earlier than the analyte in Reversed-Phase LC (RPLC).
-
Impact: If the shift is too large, the IS may not perfectly compensate for matrix effects (ion suppression/enhancement) occurring at the exact elution time of the analyte.
-
Mitigation: This guide includes optimization steps to minimize this resolution while maintaining separation from interferences.
Protocol A: Synthesis of the SIL-IS (Pre-Analytical)
Note: This section addresses the synthesis of a generic drug analog (R-N(CH3)2) using this compound.
Materials
-
Precursor: Target drug intermediate with a leaving group (Alkyl Halide) or Carbonyl (Aldehyde/Ketone).
-
Reagent: this compound Hydrochloride (99 atom % D).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Reducing Agent (for Reductive Amination): Sodium Triacetoxyborohydride (STAB).
Workflow Diagram: Synthesis Pathways
Caption: Two primary pathways to incorporate this compound into a drug scaffold: Reductive Amination (preferred for aldehydes) and Nucleophilic Substitution.
Step-by-Step Synthesis (Reductive Amination Route)
-
Free Basing: Dissolve this compound HCl (1.2 eq) in Dichloromethane (DCM). Add DIPEA (1.5 eq) to liberate the free amine. Stir for 10 min.
-
Imine Formation: Add the Aldehyde precursor (1.0 eq) to the mixture. Add a catalytic amount of Acetic Acid. Stir at Room Temperature (RT) for 30–60 min.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Quenching: After reaction completion (monitor by TLC/LC-MS), quench with saturated NaHCO3.
-
Extraction: Extract organic layer, dry over MgSO4, and concentrate.
-
Purification: Purify via Flash Chromatography. Crucial: Verify isotopic purity (>99%) via MS.
Protocol B: Bioanalytical Application (LC-MS/MS)
Sample Preparation Strategy
To ensure the IS compensates for recovery losses, it must be added as early as possible.
Reagents:
-
IS Working Solution: 100 ng/mL Dimethyl-d6-IS in 50:50 Methanol:Water.
-
Extraction Solvent: Acetonitrile (protein precipitation) or MTBE (Liquid-Liquid Extraction).
Procedure:
-
Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.
-
IS Spike: Add 10 µL of IS Working Solution .
-
Critical Step: Vortex for 30 seconds to equilibrate the IS with the matrix proteins before adding extraction solvents. This ensures the IS binds to proteins similarly to the analyte.
-
-
Precipitation: Add 200 µL Acetonitrile. Vortex vigorously (5 min).
-
Centrifugation: 4000 rpm for 10 min at 4°C.
-
Transfer: Transfer supernatant to a clean plate. Evaporate under N2 if necessary for concentration, or inject directly.
LC-MS/MS Method Setup
Column Selection: C18 columns (e.g., Waters BEH C18) are standard. Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
Mass Spectrometry Parameters (Example): The d6-label provides a predictable mass shift.
| Parameter | Analyte (Light) | Internal Standard (Heavy d6) | Note |
| Precursor Ion (Q1) | [M+H]+ | [M+H]+ + 6.04 | The dimethyl-d6 group adds ~6.04 Da. |
| Product Ion (Q3) | Fragment X | Fragment X + 6.04 | If the fragment contains the dimethyl amine. |
| Product Ion (Q3) | Fragment Y | Fragment Y | If the fragment loses the dimethyl amine. |
| Dwell Time | 50 ms | 50 ms | Ensure >12 points across the peak. |
Troubleshooting the "Deuterium Shift"
In high-efficiency UHPLC, the d6-IS may elute 0.05–0.10 min before the analyte.
-
Acceptance Criteria: The retention time difference (
) should be consistent (<2% CV). -
Correction: If
> 0.2 min, the IS may not experience the same suppression.-
Solution: Switch to a column with different selectivity (e.g., Phenyl-Hexyl) or lower the organic gradient slope to force co-elution.
-
Workflow Diagram: Bioanalytical Logic
Caption: Integrated workflow ensuring IS equilibration prior to extraction for maximum accuracy.
Quality Control & Validation Criteria
To ensure the protocol meets FDA/EMA bioanalytical guidelines:
-
Isotopic Purity Check: Inject a high concentration of the d6-IS (1 µg/mL) and monitor the analyte's MRM transition.
-
Requirement: The interference in the analyte channel must be < 20% of the LLOQ response.
-
-
Cross-Signal Check: Inject the ULOQ (Upper Limit of Quantitation) of the Analyte and monitor the IS transition.
-
Requirement: Interference in the IS channel must be < 5% of the average IS response.
-
-
IS Response Consistency: The CV% of the IS peak area across the entire run should be < 15% (unless matrix effects are proven to be tracked accurately by the ratio).
References
-
Gu, H., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples.[1] Analytical Chemistry.[1][2][3][4][5]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling.
-
Zhang, X., et al. (2011). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis.[4]
-
WuXi AppTec. (2025).[6] Internal Standards in LC-MS Bioanalysis: Which, When, and How.
-
CymitQuimica. Product Data: this compound Hydrochloride (CAS 53170-19-7).[7]
Sources
- 1. Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. researchgate.net [researchgate.net]
- 7. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo… [cymitquimica.com]
Application Note: Precision Quantification of Dimethylamine in Environmental & Pharmaceutical Matrices using Dimethyl-d6-amine
This Application Note is designed for researchers and analytical scientists in environmental monitoring and pharmaceutical process safety. It details the rigorous quantification of Dimethylamine (DMA)—a critical N-Nitrosodimethylamine (NDMA) precursor—using its stable isotope analog, Dimethyl-d6-amine , as an Internal Standard (IS).
Executive Summary
Dimethylamine (DMA) is a secondary amine widely distributed in the environment and a common impurity in pharmaceutical manufacturing. Its primary significance lies in its role as a direct precursor to N-Nitrosodimethylamine (NDMA) , a potent mutagen and probable human carcinogen. Regulatory scrutiny (e.g., USP <1469>, EPA Method 521 context) demands ultra-trace quantification of DMA to assess nitrosamine formation potential.
Because DMA is a small, polar, and volatile molecule (MW 45.08), direct reverse-phase LC-MS analysis is plagued by poor retention and severe matrix suppression. This protocol utilizes This compound (DMA-d6) as a surrogate Internal Standard. The method employs benzenesulfonyl chloride (BSC) derivatization to transform the volatile amine into a stable, hydrophobic sulfonamide, enabling high-sensitivity detection via LC-ESI-MS/MS.
Chemical Profile & Stability[1]
| Compound | Dimethylamine (Target) | This compound (Internal Standard) |
| CAS Number | 124-40-3 | 14802-36-9 |
| Formula | C₂H₇N | C₂HD₆N |
| MW | 45.08 g/mol | 51.12 g/mol |
| pKa | 10.73 | ~10.7 (Isotope effect negligible) |
| Form | Gas/Liquid (usually 40% aq.) | Gas or Solution (e.g., in Methanol) |
| Role | Analyte | Mass-shifted Surrogate |
Handling Precaution: DMA-d6 is expensive and volatile. It is best handled as a stock solution in methanol or acidified water to prevent evaporative loss.
Experimental Workflow
The following workflow ensures traceability and minimizes experimental error. The use of DMA-d6 corrects for variations in derivatization efficiency and matrix effects.
Reagents & Preparation[2]
-
Internal Standard Stock: 100 µg/mL this compound in Methanol.
-
Derivatizing Agent: 5% (v/v) Benzenesulfonyl Chloride (BSC) in Acetonitrile.
-
Buffer: 0.5 M Sodium Bicarbonate/Carbonate buffer (pH 10.0).
-
Quenching Agent: 20% Phosphoric Acid or 1M HCl.
Sample Preparation Protocol
-
Sample Collection: Collect 10 mL of water sample (or dissolved API). Filter through 0.2 µm PTFE if turbid.
-
IS Spiking (Critical Step):
-
Transfer 1.0 mL of sample into a 4 mL amber glass vial.
-
Add 20 µL of this compound IS Stock (Final conc. depends on calibration range).
-
Rationale: Spiking before derivatization ensures the IS undergoes the exact same chemical reaction as the analyte.
-
-
Derivatization Reaction:
-
Add 200 µL of Carbonate Buffer (pH 10) to basify the amine (ensure pH > 9.5).
-
Add 100 µL of BSC Reagent.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 15 minutes (or 40°C for 30 mins).
-
Mechanism:[1] The sulfonyl chloride reacts with the secondary amine to form a sulfonamide.
-
-
Quenching & Neutralization:
-
Add 50 µL of Quenching Agent (Acid) to stop the reaction and neutralize excess alkalinity (protects the LC column).
-
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes if precipitate forms. Transfer supernatant to LC vial.
Reaction Mechanism
The derivatization transforms the polar amine into a lipophilic species suitable for C18 retention.
Figure 1: Reaction scheme. The same pathway applies to DMA-d6, yielding the d6-sulfonamide.
Instrumental Analysis (LC-MS/MS)[4][5][6][7]
Chromatographic Conditions[2][8][9][10]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B (Load)
-
1-5 min: Ramp to 90% B (Elute derivative)
-
5-7 min: Hold 90% B
-
7.1 min: Re-equilibrate 10% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
The sulfonamide derivative ionizes readily in positive mode
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| DMA-BSC Derivative | 186.0 | 141.0 (Ph-SO₂⁺) | 77.0 (Ph⁺) | 20 / 35 |
| DMA-d6-BSC Derivative | 192.0 | 141.0 (Ph-SO₂⁺) | 77.0 (Ph⁺) | 20 / 35 |
Note: The product ion (m/z 141) is the benzenesulfonyl moiety, which is common to both. Specificity is achieved via the unique Precursor Ion and chromatographic retention time.
Data Analysis & Quantification
RRF Calculation
Since the IS is a stable isotope, use the Relative Response Factor (RRF) method.
Final Concentration
Method Validation Metrics (Typical)
-
Linearity: 0.5 ng/mL – 1000 ng/mL (
). -
Recovery: 85–115% (Corrected by DMA-d6).
-
LOD: < 0.1 ng/mL (depending on matrix).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | pH < 9 during derivatization | Check buffer pH. The reaction requires basic conditions to neutralize HCl formed. |
| Peak Tailing | Column overload or secondary interactions | Add 5mM Ammonium Acetate to Mobile Phase A. |
| Signal Suppression | Matrix interference | Increase dilution factor or switch to Solid Phase Extraction (SPE) using HLB cartridges. |
| Cross-Talk | Mass window too wide | Ensure MS resolution is set to "Unit" or "Wide" appropriately; DMA and DMA-d6 are separated by 6 Da, which is sufficient. |
Logic Flow Diagram
Figure 2: Step-by-step analytical protocol ensuring data integrity.
References
-
United States Environmental Protection Agency (EPA). (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).Link
-
Ngongang, A. D., et al. (2025). Derivatization LC/MS methodology for alkyl esters of sulfonates. ResearchGate. Link
-
Sigma-Aldrich. (2023). This compound Product Specification & Safety Data Sheet (CAS 14802-36-9).[2][3][4]Link
-
Sacher, F., et al. (1997). Determination of dimethylamine in biological samples by HPLC.[5] Journal of Chromatography B. Link[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methan-d3-amine, N-(methyl-d3)- | C2H7N | CID 11819887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Quantitation of Biogenic and Synthetic Amines Using Deuterated Internal Standards
Abstract
The quantitation of amines—ranging from neurotransmitters to synthetic drug APIs—presents a unique set of chromatographic and mass spectrometric challenges. Their high polarity, basicity, and susceptibility to matrix effects necessitate the use of Stable Isotope Labeled (SIL) internal standards. However, the use of deuterated standards introduces specific pitfalls, notably the Deuterium Isotope Effect in chromatography and Isotopic Cross-Talk in mass spectrometry. This guide details a self-validating workflow for developing robust amine analysis methods, ensuring regulatory compliance (FDA/EMA) and scientific rigor.
Part 1: Theoretical Foundation & Strategic Selection
The "Why": Matrix Effects and Ionization
In Electrospray Ionization (ESI), amines compete for charge against co-eluting matrix components (phospholipids, salts). This leads to Ion Suppression or Enhancement . An internal standard (IS) corrects for this only if it co-elutes exactly with the analyte and experiences the exact same ionization environment.
The Pitfall: Chromatographic Deuterium Isotope Effect
A common misconception is that deuterated standards always co-elute with their non-deuterated analogs.
-
Mechanism: The C-D bond is shorter and has a lower molar volume/polarizability than the C-H bond.[1]
-
Consequence: In Reversed-Phase LC (RPLC), deuterated amines often elute earlier than the analyte because they are slightly less lipophilic.
-
Risk: If the retention time shift (
) is significant, the IS elutes in a different matrix window than the analyte, failing to correct for ion suppression.
Standard Selection Criteria
To ensure method integrity, select standards based on the following hierarchy:
| Criterion | Requirement | Reason |
| Label Position | Carbon-bound (C-D) | Deuterium on Nitrogen (N-D) or Oxygen (O-D) exchanges with solvent protons (H) in mobile phases, causing signal loss. Never use N-D standards for quantitation. |
| Mass Shift | Avoids interference from the analyte's natural isotopes (e.g., | |
| Purity | Isotopic Purity | "D0" impurities in the standard will appear as analyte, artificially inflating the calculated concentration (Reverse Cross-Talk). |
Part 2: Experimental Workflow
Diagram 1: Method Development Logic Flow
Caption: Logical decision tree for selecting column chemistry and troubleshooting isotope effects.
Part 3: Detailed Protocols
Protocol A: Sample Preparation (Preventing H/D Exchange)
Objective: Isolate amines without losing the deuterium label. Scope: Biological fluids (Plasma/Urine).
-
Reagent Prep:
-
Prepare IS Working Solution in an aprotic solvent (e.g., Acetonitrile or DMSO) if possible. If water is required, ensure the label is C-bound.
-
Warning: If using an N-deuterated standard (only for structural studies), keep all buffers at pH 2.5 and temperature < 4°C. For quantitation, assume C-bound D.
-
-
Protein Precipitation (PPT):
-
Add 50 µL Sample to plate.
-
Add 200 µL IS Working Solution in cold Acetonitrile (0.1% Formic Acid).
-
Note: Acidification breaks protein binding and improves recovery of basic amines.
-
-
Centrifugation: 4,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL to a clean plate. Dilute 1:1 with water (for RPLC) or Acetonitrile (for HILIC) to match initial mobile phase conditions.
Protocol B: LC-MS/MS Method Configuration[2]
Option 1: HILIC (Recommended for small, polar amines)
-
Column: Waters ACQUITY BEH Amide or Tosoh TSKgel Amide-80 (1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for retention).
-
1-5 min: 95% -> 50% B.
-
Why? HILIC retains polar amines via water-layer partitioning. Deuterium isotope effects are often less pronounced or reversed in HILIC compared to RPLC.
-
Option 2: RPLC (For hydrophobic amines)
-
Column: Pentafluorophenyl (PFP) or High-Strength Silica (HSS) T3.
-
Pro-Tip: PFP columns often show reduced deuterium isotope separation compared to C18 due to specific pi-pi and dipole interactions masking the subtle lipophilicity difference of the C-D bond [1].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Standard 5% -> 95% B.
Part 4: Validation & Troubleshooting (Self-Validating Systems)
Cross-Talk Evaluation
Before running samples, you must validate that your IS and Analyte do not interfere with each other.
| Experiment | Method | Acceptance Criteria |
| IS Interference | Inject Blank Matrix + IS only. Monitor Analyte transition. | Signal < 20% of LLOQ |
| Analyte Interference | Inject ULOQ (highest std) without IS. Monitor IS transition. | Signal < 5% of IS response |
Isotope Effect Calculation
Calculate the Retention Time Ratio (
-
Target:
. -
Action: If
(IS eluting significantly early), the method is at risk of failing Matrix Factor validation.
Diagram 2: Cross-Talk Mechanism
Caption: Visualizing mass spectral overlap. Ensure "Buffer Zone" > 0 to prevent false positives.
References
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry (2025). Investigates the reduction of chromatographic deuterium effects using PFP columns compared to C18.[3]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA) (2018). Establishes requirements for internal standard response monitoring and cross-talk evaluation.
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate (2025). Discusses mechanisms of H/D exchange and the necessity of pH control, relevant for understanding label stability.
-
Direct analysis of biogenic amines in food by HILIC-MS. Tosoh Bioscience Application Note. Demonstrates the superiority of HILIC for polar amine retention without derivatization.
-
Correction for isotopic interferences between analyte and internal standard. PubMed (2013). Mathematical approaches to correcting non-linear calibration caused by cross-talk.
Sources
Application Note: Targeted Quantitation of Volatile Amines in Forensic Matrices using Dimethyl-d6-amine
Executive Summary
This guide details the protocol for utilizing Dimethyl-d6-amine (DMA-d6) as a high-precision Internal Standard (IS) in the forensic screening and quantitation of dimethylamine (DMA) and related volatile amines.
Volatile amines are critical markers in forensic toxicology, indicating uremic toxicity (renal failure), post-mortem decomposition intervals, or exposure to specific industrial precursors. However, their analysis is notoriously difficult due to:
-
High Polarity: Poor retention on standard C18 or non-polar GC columns.
-
High Volatility: Loss of analyte during solvent evaporation steps.
-
Matrix Interference: Significant ion suppression in complex matrices like post-mortem blood or putrefied tissue.
We resolve these challenges using a Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . The use of this compound provides a robust Isotope Dilution correction mechanism, compensating for variations in headspace equilibrium and fiber adsorption efficiency.
Technical Background & Mechanism
The Isotope Effect
This compound (
-
No Spectral Overlap: It avoids the natural
isotopic envelope of the analyte. -
Identical Physicochemical Behavior: The deuterated analog shares nearly identical vapor pressure and pKa (10.73) with the target, ensuring it tracks the analyte perfectly during the headspace extraction phase.
Mechanism of Action: Headspace Equilibrium
The core of this protocol relies on shifting the equilibrium of the amine from the liquid phase to the gas phase (Headspace) by adjusting pH and temperature.
Figure 1: The logic of alkaline liberation for volatile amine analysis. The target amine must be in its uncharged free-base form to partition into the headspace.
Materials & Instrumentation
Reagents
-
Target Analyte: Dimethylamine Hydrochloride (DMA-HCl).
-
Internal Standard: This compound Hydrochloride (99 atom % D).
-
Note: Store IS in a desiccator; deuterated amines are hygroscopic.
-
-
Liberation Reagent: 10M Sodium Hydroxide (NaOH) or solid Potassium Hydroxide (KOH).
-
Matrix Modifier: Saturated Sodium Chloride (NaCl) solution (increases ionic strength to "salt out" volatiles).
Instrumentation
-
GC-MS System: Agilent 7890/5977 or Thermo Trace/ISQ.
-
Column: CP-Volamine (Agilent) or Rtx-Volatile Amine (Restek).
-
Why? Standard PDMS columns (DB-5) cause amine peak tailing due to interaction with silanol groups. Volatile Amine columns are base-deactivated.
-
-
SPME Fiber: 75 µm Carboxen/PDMS .
-
Why? Carboxen is a microporous carbon adsorbent specifically designed for small molecules (MW < 150) like DMA (MW 45).
-
Experimental Protocol
Preparation of Standards
-
Stock Solution (IS): Dissolve this compound HCl in methanol to a concentration of 1.0 mg/mL.
-
Working Solution (IS): Dilute Stock to 10 µg/mL in water.
-
Calibrators: Prepare DMA standards in blank matrix (e.g., synthetic urine or bovine serum) ranging from 0.1 to 50 µg/mL.
Sample Preparation (Derivatization-Free)
This method avoids toxic chloroformates by utilizing direct headspace extraction.
-
Aliquot: Transfer 500 µL of biological sample (Urine/Plasma/Blood) into a 20 mL Headspace Vial.
-
Spike: Add 50 µL of This compound Working Solution (IS).
-
Salt Addition: Add 1.0 g of solid NaCl (or 500 µL saturated solution).
-
Alkalinization: Add 200 µL of 10M NaOH.
-
Critical: Cap the vial immediately after adding NaOH. The conversion to volatile gas is instantaneous.
-
-
Seal: Crimp with a magnetic steel cap with a PTFE/Silicone septum.
HS-SPME Extraction Parameters
-
Incubation: 10 minutes at 60°C (with agitation at 500 rpm).
-
Extraction: Expose Carboxen/PDMS fiber to headspace for 20 minutes at 60°C.
-
Desorption: 2 minutes in GC Inlet at 250°C (Splitless mode).
GC-MS Acquisition Method
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 40°C (Hold 2 min) - Traps volatiles.
-
Ramp: 20°C/min to 200°C.
-
Hold: 2 min.
-
-
MS Mode: SIM (Selected Ion Monitoring) .
-
Scan rate: >5 scans/sec (peaks are narrow).
-
SIM Table:
| Compound | Precursor (MW) | Quant Ion (m/z) | Qualifier Ion (m/z) | Dwell Time (ms) |
| Dimethylamine (Target) | 45.08 | 45 | 44 | 50 |
| This compound (IS) | 51.12 | 51 | 46* | 50 |
*Note: m/z 46 corresponds to a fragment losing a CD3 group but retaining deuterium, or minor rearrangement. The molecular ion 51 is the most stable.
Data Analysis & Validation Logic
Identification Criteria
-
Retention Time (RT): The RT of DMA and this compound should be within ±0.02 minutes of each other.
-
Insight: Deuterated compounds often elute slightly earlier than non-deuterated analogs on capillary columns (Inverse Isotope Effect), but for small amines on porous layer columns, they often co-elute.
-
-
Ion Ratio: The ratio of Quant/Qualifier ions must match the calibration standard within ±20%.
Quantitation Calculation
Calculate the Response Ratio (
Plot
Troubleshooting: "Scrambling"
Risk: In highly acidic conditions or with specific catalysts, deuterium exchange (scrambling) can occur, where the D atoms on the IS swap with H atoms in the solvent. Control: Run a "Zero Blank" (Buffer + IS only). If significant signal appears at m/z 45 (Analyte channel), your IS is degrading or contaminated.
Figure 2: Validation workflow for quantitative analysis.
References
-
Evaluation of the Presence of 1,3-Dimethylamylamine in Pelargonium Leaves and Essential Oils by Mass Spectrometric and Chromatographic Methods. Source: West Virginia University / Glen Jackson. URL:[Link]
-
Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Source: National Institutes of Health (PMC). URL:[Link]
-
Accurate quantification of dimethylamine (DMA) in human plasma and serum by GC-MS and GC-tandem MS. Source: PubMed. URL:[Link]
-
Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Source: Indian Journal of Pharmaceutical Sciences. URL:[Link][1]
-
Toxicology Procedures Manual - Preparation of Calibrators and Internal Standards. Source: Virginia Department of Forensic Science. URL:[Link]
Sources
Application Note: Robust Sample Preparation for LC-MS/MS Quantification Using Dimethyl-d6-amine as an Internal Standard
Abstract
The quantitative analysis of small molecules in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) demands the highest levels of accuracy and precision. Matrix effects, sample extraction variability, and instrument drift are significant challenges that can compromise data integrity. The principle of isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard (SIL-IS), is the gold standard for mitigating these issues.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of Dimethyl-d6-amine as a SIL-IS for the quantification of its unlabeled analogue, dimethylamine, in biological samples. We will explore the underlying scientific principles, provide step-by-step protocols for common sample preparation techniques, and offer insights into method optimization for robust and reliable bioanalysis.
The Foundational Role of Deuterated Internal Standards
In LC-MS/MS, the signal intensity of a target analyte can be unpredictably suppressed or enhanced by co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[2] This phenomenon, known as the matrix effect, is a primary source of analytical imprecision. A SIL-IS, such as this compound, is the ideal tool to correct for these variations.
A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier stable isotope—in this case, hydrogen is replaced by deuterium.[1][3] Because this compound is chemically almost identical to the native dimethylamine, it exhibits nearly the same behavior during every stage of the analytical process:
-
Sample Extraction: It mirrors the recovery of the analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatography: It co-elutes, or elutes very closely, with the analyte.[4]
-
Ionization: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[2]
By adding a known concentration of this compound to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process, any physical loss or signal fluctuation affecting the analyte will also affect the SIL-IS to the same extent.[5] The final quantification is based on the ratio of the analyte's MS signal to the SIL-IS's signal, which remains constant and independent of these variations, ensuring highly accurate and reproducible results.[1][3]
Analyte & Internal Standard Profile
A clear mass shift between the analyte and the internal standard is critical for preventing spectral overlap. The six deuterium atoms in this compound provide a +6 Da mass shift, which is sufficient to avoid isotopic crosstalk.
| Property | Dimethylamine (Analyte) | This compound (Internal Standard) |
| Synonyms | N-Methylmethanamine | Deuterated dimethylamine, (CD3)2NH |
| Molecular Formula | C₂H₇N | (CD₃)₂NH |
| Molecular Weight | 45.08 g/mol | 51.12 g/mol [6] |
| CAS Number | 124-40-3[6] | 14802-36-9[6] |
| Form (Hydrochloride Salt) | Solid | Solid |
| Solubility (HCl Salt) | Freely soluble in water, methanol | Freely soluble in water, methanol[7] |
| Isotopic Purity | N/A | ≥98-99 atom % D[7] |
Experimental Workflow Overview
A robust bioanalytical method involves several key stages, from sample receipt to final data reporting. The integration of the internal standard at the earliest possible point is paramount.
Caption: High-level bioanalytical workflow.
Sample Preparation Protocols
The choice of sample preparation technique depends on the required level of cleanliness, sensitivity, and throughput.[8] We present two common, validated protocols for plasma samples.
Protocol 1: Protein Precipitation (PPT)
PPT is a fast, simple, and universal method for removing the bulk of proteins from biological samples like plasma or serum.[8] It is often sufficient for robust LC-MS/MS analysis when combined with a high-quality SIL-IS.
Caption: Protein Precipitation (PPT) workflow.
Step-by-Step Methodology:
-
Aliquot Sample: Pipette 100 µL of thawed, vortexed human plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 25 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to the plasma.
-
Causality: Adding the IS before precipitation ensures it experiences the same extraction conditions as the analyte.[5]
-
-
Vortex: Briefly vortex the tube (5-10 seconds) to ensure complete mixing of the IS with the plasma matrix.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is a common starting point.
-
Causality: Acetonitrile disrupts the solvation shell of proteins, causing them to denature and precipitate. Using cold solvent enhances this effect.
-
-
Mix Thoroughly: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to form a tight protein pellet.
-
Collect Supernatant: Carefully pipette the supernatant into a clean tube or 96-well plate, avoiding the pellet.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.[9] Reconstitute the residue in 100 µL of a solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and performs a solvent exchange for better chromatography.[8]
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a much cleaner sample extract than PPT by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away.[10] This is ideal for assays requiring the lowest limits of quantification. For a basic amine like dimethylamine, a mixed-mode cation exchange SPE sorbent is highly effective.
Caption: Solid-Phase Extraction (SPE) workflow.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution.
-
Add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Causality: Acidification ensures the basic amine analyte is protonated (positively charged), preparing it to bind to the cation exchange sorbent.
-
-
Condition Sorbent: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Sorbent: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load Sample: Load the entire pre-treated sample onto the SPE cartridge.
-
Wash 1 (Polar Interferences): Pass 1 mL of 0.1 M acetate buffer through the cartridge.
-
Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol through the cartridge.
-
Elute Analyte: Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Causality: The basic elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and releasing it.
-
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.
-
Analyze: Inject into the LC-MS/MS system.
LC-MS/MS Analysis & Method Validation
While sample preparation is the focus, it is part of an integrated system. The following are typical starting conditions for LC-MS/MS analysis.
| Parameter | Recommended Setting |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with a suitable ion-pairing reagent. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 2 - 10 µL[11] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transitions | Dimethylamine: Q1 m/z 46.1 → Q3 m/z 30.1This compound: Q1 m/z 52.1 → Q3 m/z 36.1 |
| Collision Energy | Optimize for maximum signal intensity for each transition. |
Following method development, a full validation should be performed according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[12] Key parameters to assess include selectivity, matrix effect, calibration curve range, accuracy, precision, and stability.[12][13] The use of a SIL-IS like this compound is fundamental to successfully meeting the acceptance criteria for these tests.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a powerful and essential strategy for the accurate quantification of dimethylamine by LC-MS/MS. It provides a reliable means to compensate for inevitable variations in sample recovery and matrix-induced ionization effects.[3] By implementing a well-designed sample preparation protocol—whether the rapid protein precipitation method for high-throughput needs or the more selective solid-phase extraction for ultimate sensitivity—researchers can generate high-quality, defensible data. The protocols and principles outlined in this guide serve as a robust foundation for developing and validating bioanalytical methods in regulated and research environments.
References
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem.
- CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.
- ResolveMass Laboratories Inc.
- ResolveMass Laboratories Inc. (YouTube). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem.
- Chromatography Online.
- ResearchGate.
- Oxford Academic. Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure.
- Analytical Methods.
- ResolveMass Laboratories Inc. Dimethylamine-d6 HCl | CAS 53170-19-7.
- Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Cambridge Isotope Laboratories, Inc. Dimethyl-D₆-amine·HCl (D, 99%).
- Sample prepar
- Sigma-Aldrich.
- MedchemExpress.com. Dimethylamine-d6 hydrochloride (Dimethyl-d6 Amine Hydrochloride).
- Cambridge Isotope Labor
- Organomation. Preparing Samples for LC-MS/MS Analysis.
- FDA. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
- European Medicines Agency (EMA).
- LifeSpan Technologies.
-
Journal of Pharmaceutical Research International. An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]
- ResearchGate. Bioanalytical Method Development and Validation: from the USFDA 2001 to the USFDA 2018 Guidance for Industry.
- DSpace. A generic sample preparation method for the multiplex analysis of seven therapeutic monoclonal antibodies in human plasma or ser.
- PubMed.
- Agilent (YouTube). Sample preparation in a bioanalytical workflow – part 1.
- ResearchGate.
- BenchChem. Application Notes and Protocols for Sample Preparation Using Alimemazine D6 as an Internal Standard.
- ScienceDirect.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. isotope.com [isotope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. organomation.com [organomation.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ijsat.org [ijsat.org]
Precision Quantitation of Dimethylamine Impurities via Isotope Dilution LC-MS/MS
Application Note: AN-2026-DMA
Executive Summary & Scientific Context
In the wake of the global "Nitrosamine Crisis" affecting sartans, metformin, and ranitidine, the quantification of secondary amine precursors—specifically Dimethylamine (DMA) —has become a critical quality attribute in drug development. DMA is the direct precursor to N-Nitrosodimethylamine (NDMA), a potent mutagen.
Because DMA is a small, polar, and volatile molecule (MW 45.08), direct analysis is fraught with challenges including poor retention on reverse-phase columns and significant matrix suppression in ESI sources.
This protocol details the use of Dimethyl-d6-amine (DMA-d6) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a robust, self-validating calibration curve. By employing Isotope Dilution Mass Spectrometry (IDMS) combined with Dansyl Chloride derivatization, this method corrects for extraction variability, derivatization efficiency, and ionization suppression in real-time.
The Standard: this compound
The integrity of your calibration curve relies entirely on the quality and handling of the internal standard.
| Property | Specification |
| Compound Name | This compound Hydrochloride |
| CAS Number | 53170-19-7 |
| Chemical Formula | (CD₃)₂NH · HCl |
| Molecular Weight | 87.58 g/mol (Salt); 51.12 g/mol (Free Base) |
| Isotopic Purity | |
| Storage | Hygroscopic. Store at RT or 4°C in a desiccator. |
| Handling | Critical: The free base is a gas at room temperature (BP 7°C). Always handle as the HCl salt to ensure stoichiometry. |
The "Cross-Talk" Risk (Scientific Integrity Check)
Before running samples, you must characterize the isotopic purity of your standard.
-
d0-Contribution: Does your d6-standard contain traces of d0-DMA? (False Positive risk).
-
d6-Contribution: Does your native analyte contain natural abundance isotopes that mimic the IS? (Quantification error).
Since the mass shift is +6 Da, natural abundance overlap is negligible. However, chemical impurity of the standard (incomplete deuteration) is a real risk.
Experimental Protocol
Reagents & Equipment
-
Derivatization Reagent: Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetone.
-
Buffer: Sodium Bicarbonate (0.1 M, pH 10-11).
-
Quenching Agent: Ammonium Hydroxide or Methylamine.
-
Solvents: LC-MS grade Water and Acetonitrile (ACN).
Workflow Diagram
The following diagram illustrates the critical order of operations. Note that the IS must be added BEFORE derivatization to correct for reaction efficiency.
Figure 1: Analytical workflow ensuring the Internal Standard experiences the exact same reaction conditions as the analyte.
Step-by-Step Procedure
Step 1: Stock Solution Preparation
-
DMA-d0 Stock (Analyte): Dissolve Dimethylamine HCl in water to 1000 ppm (free base equivalent).
-
DMA-d6 Stock (IS): Dissolve this compound HCl in water to 1000 ppm.
-
Working IS Solution: Dilute DMA-d6 stock to a fixed concentration (e.g., 200 ng/mL) in water.
Step 2: Calibration Standards Setup
Prepare a series of vials. Add the exact same volume of Working IS Solution to every vial (Blank, Standards, and Samples).
-
Example: 100 µL Sample + 50 µL IS Working Sol.
Step 3: Derivatization Reaction
-
Add 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 11) to the mixture.
-
Add 200 µL of Dansyl Chloride solution (5 mg/mL in acetone).
-
Vortex and incubate at 60°C for 15 minutes .
-
Cool to room temperature.
-
(Optional) Add 20 µL Ammonium Hydroxide to consume excess Dansyl Chloride.
Step 4: LC-MS/MS Parameters[4][5][6]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions (ESI Positive Mode):
| Analyte | Precursor ( | Product ( | Role |
| Dansyl-DMA | 277.1 | 170.1 | Quantifier |
| 277.1 | 156.0 | Qualifier | |
| Dansyl-DMA-d6 | 283.1 | 170.1 | Quantifier (IS) |
| 283.1 | 156.0 | Qualifier (IS) |
Note: The product ion 170.1 corresponds to the dimethylaminonaphthalene moiety (the Dansyl group), which is unlabeled. The mass shift is retained on the precursor.
Data Analysis: The Calibration Curve
Do not plot raw area counts. You must plot the Response Ratio .
The Calculation
Plotting the Curve
-
X-Axis: Concentration of DMA (ng/mL).
-
Y-Axis: Response Ratio (RR).
-
Regression: Linear (
) with or weighting to improve accuracy at the lower end (LOQ).
Why This Works (The "Self-Validating" Logic)
The following diagram explains how the IS corrects for errors.
Figure 2: The principle of Isotope Dilution. Because the physicochemical properties of DMA and DMA-d6 are identical, any suppression affects both equally, cancelling out the error in the ratio.
Troubleshooting & Critical Considerations
System Suitability Test (SST)
Before running the curve, inject a "Zero Sample" (Matrix + IS, no Analyte).
-
Acceptance Criteria: The signal in the Analyte channel (277.1) must be
of the LLOQ area. -
Cause of Failure: If you see a peak at 277.1 in your Zero Sample, your DMA-d6 standard is impure (contains d0) or your solvents are contaminated with ubiquitous DMA.
Sensitivity Issues
If LLOQ is insufficient:
-
Check pH: Dansylation requires basic pH (10-11). If the sample is acidic, the reaction fails.
-
Clean the Source: Dansyl chloride excess can foul the MS source. Divert flow to waste for the first 2 minutes and after the peak elutes.
Retention Time Shift
Deuterium isotope effects can sometimes cause slight shifts in retention time (usually d6 elutes slightly earlier than d0).
-
Acceptance: A shift of
min is typical. Ensure the integration window covers both.
References
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
- Ng, K., et al. (2020). Analytical Methods for Nitrosamine Impurities. Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. [Link]
Sources
- 1. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
UPLC-MS/MS method for small molecule quantification with Dimethyl-d6-amine
Application Note: AN-SML006
A Robust UPLC-MS/MS Method for the Quantification of Small Molecules in Biological Matrices Using Isotopic Derivatization with Dimethyl-d6-amine
Abstract
This application note presents a comprehensive, validated UPLC-MS/MS protocol for the sensitive and accurate quantification of small molecules containing primary and secondary amine moieties. Many critical endogenous metabolites and pharmaceutical compounds are small, polar molecules that exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and suboptimal ionization efficiency, posing significant analytical challenges.[1][2] To overcome these limitations, this method employs a pre-column derivatization strategy using this compound. This approach simultaneously enhances analyte hydrophobicity for improved chromatographic separation and introduces a readily ionizable tertiary amine group for increased mass spectrometric sensitivity.[2][3][4] Furthermore, the incorporation of six deuterium atoms provides a straightforward path to generate stable isotope-labeled internal standards, ensuring the highest level of quantitative accuracy.[5][6][7] The protocol herein is detailed from sample preparation and derivatization through to UPLC-MS/MS analysis and data processing, and is validated according to international guidelines to ensure its suitability for regulated bioanalysis.[8][9]
Introduction: The Analytical Challenge
The quantification of small, polar analytes such as amino acids, neurotransmitters, and certain drug metabolites in complex biological matrices like plasma or urine is a persistent challenge in bioanalysis.[1] Key difficulties include:
-
Poor Chromatographic Retention: The hydrophilic nature of these compounds leads to weak interaction with nonpolar stationary phases used in RPLC, often resulting in elution at or near the solvent front, where matrix effects are most pronounced.[2]
-
Low Ionization Efficiency: Many small polar molecules lack functional groups that are easily protonated or deprotonated, leading to poor signal intensity in electrospray ionization mass spectrometry (ESI-MS).
-
Matrix Interference: Co-elution with endogenous matrix components can cause ion suppression or enhancement, compromising the accuracy and precision of quantification.
Chemical derivatization offers a powerful solution to these issues by modifying the analyte's chemical structure to improve its analytical properties.[1][2][3]
Rationale for this compound Derivatization
This method utilizes reductive amination with formaldehyde-d2 and a reducing agent to attach a dimethyl-d6 group to primary and secondary amines on the target analyte(s). A parallel reaction using standard, non-labeled formaldehyde and dimethylamine can be used to synthesize the internal standard (IS), or a commercially available deuterated analogue of the analyte can be derivatized.
The core advantages of this strategy are threefold:
-
Enhanced Chromatography: The addition of the dimethyl group increases the molecule's hydrophobicity, leading to better retention and separation on RPLC columns.
-
Improved MS Sensitivity: The derivatization converts primary/secondary amines into a permanently charged tertiary amine, which ionizes with high efficiency in positive-ion ESI-MS.[4] This can lead to a significant increase in signal intensity, often by orders of magnitude.[6][10]
-
Simplified Internal Standardization: Using a deuterated derivatizing agent (or a deuterated analyte) creates an ideal internal standard. The stable isotope-labeled (SIL) IS co-elutes with the analyte and experiences identical ionization and matrix effects, correcting for variations during sample preparation and analysis and ensuring the highest degree of accuracy.[5][11]
Comprehensive Experimental Protocol
Materials and Reagents
-
Analytes and Internal Standards: Reference standards of the target analyte(s) and their corresponding stable isotope-labeled internal standards.
-
Derivatization Reagents:
-
This compound hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Alternative for reductive amination: Formaldehyde-d2, Sodium Cyanoborohydride
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN), Methanol (MeOH), Water (UPLC-MS Grade)
-
Formic Acid (FA, LC-MS Grade)
-
Ammonium Hydroxide (for pH adjustment)
-
Human Plasma (or other relevant biological matrix), K2EDTA
-
Zinc Sulfate (for protein precipitation)
-
Sample Preparation and Protein Precipitation
This protocol is optimized for human plasma. Adjustments may be necessary for other matrices.
-
Thaw plasma samples, calibration standards (spiked in plasma), and quality control (QC) samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the working Internal Standard solution (e.g., 500 ng/mL in 50% MeOH). Vortex briefly.
-
Add 200 µL of cold protein precipitation solution (e.g., 100% Acetonitrile or 0.1 M Zinc Sulfate in Methanol).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new 1.5 mL tube, ensuring the protein pellet is not disturbed.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reconstitute the dried extract in 50 µL of derivatization buffer (e.g., 100 mM borate buffer, pH 9.0).
-
Add 10 µL of this compound solution (prepared in ACN).
-
Add 10 µL of freshly prepared EDC/NHS solution (in ACN).
-
Vortex the mixture and incubate at 60°C for 30 minutes. The reaction time and temperature should be optimized for each specific analyte.[12][13]
-
After incubation, stop the reaction by adding 10 µL of 1% Formic Acid in water.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a UPLC vial with a low-volume insert for analysis.
UPLC-MS/MS Conditions
The following are representative starting conditions and must be optimized for the specific analyte-derivatives.
| UPLC Parameters | Setting |
| System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 2 µL |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to initial |
| MS/MS Parameters | Setting |
| System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| MRM Transitions | Analyte and IS specific; optimize via infusion |
Example MRM Transitions (Hypothetical Analyte: MW 150) Analyte-d6-DM Derivative (MW 150 + 34 = 184) IS-d6-DM Derivative (e.g., Analyte-d4 + d6-DM) (MW 154 + 34 = 188)
| Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |
| Analyte-d6-DM | 185.2 | Fragment 1 | Optimized |
| Analyte-d6-DM (Confirm) | 185.2 | Fragment 2 | Optimized |
| IS-d6-DM | 189.2 | Fragment 1 | Optimized |
Method Validation
The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[8][9][14][15] A full validation should demonstrate selectivity, accuracy, precision, linearity, sensitivity (LLOQ), matrix effect, and stability.[16]
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear, 1/x² weighted regression model was used.
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Correlation (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| LLOQ Accuracy | 95.7% |
| LLOQ Precision | 8.2% CV |
Accuracy and Precision
Accuracy and precision were assessed by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates over three separate analytical runs.[17]
| QC Level | Nominal (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 1.0 | -1.5 | 6.8 | -2.3 | 7.9 |
| Low QC | 3.0 | 2.1 | 4.5 | 1.5 | 5.1 |
| Mid QC | 100 | -0.8 | 3.1 | -1.2 | 3.8 |
| High QC | 800 | 1.2 | 2.5 | 0.9 | 3.2 |
| Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ), Precision ≤15% CV (≤20% at LLOQ).[17][18] |
Discussion and Field-Proven Insights
-
Derivatization Optimization: The efficiency of the derivatization reaction is critical. Factors such as pH, temperature, reaction time, and reagent concentration must be carefully optimized. Insufficient derivatization leads to low sensitivity, while overly harsh conditions can cause analyte degradation. Increasing the temperature often enhances the yield and shortens the reaction time.[12][13]
-
Matrix Effects: While the use of a co-eluting SIL-IS largely compensates for matrix effects, it is still crucial to assess them during validation. This is typically done by comparing the analyte response in post-extraction spiked matrix samples to that in neat solution.
-
Troubleshooting:
-
Low Signal: Check derivatization efficiency, MS source cleanliness, and mobile phase composition. Ensure LC-MS compatible buffers are used and that the source temperature is adequate for solvent evaporation.[19]
-
High Variability: Inconsistent sample preparation (especially evaporation and reconstitution steps) is a common cause. Ensure the derivatization reaction is fully quenched before injection.
-
Poor Peak Shape: Ensure complete dissolution after the drying step. Check for column degradation or blockage.
-
Conclusion
The UPLC-MS/MS method detailed in this application note, utilizing derivatization with this compound, provides a robust, sensitive, and accurate platform for the quantification of small, amine-containing molecules in biological matrices. This approach effectively overcomes common analytical hurdles such as poor chromatographic retention and low ionization efficiency. The protocol has been validated to meet regulatory standards, demonstrating its suitability for use in drug development and clinical research environments.
References
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, Oxford Academic.[Link]
-
Chemical Derivatization for Polar Metabolome Analysis. Royal Society of Chemistry.[Link]
-
Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate. RSC Publishing.[Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central (PMC).[Link]
-
Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods (RSC Publishing).[Link]
-
Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Taylor & Francis Online.[Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI.[Link]
-
Derivatization using dimethylamine for tandem mass spectrometric structure analysis of enzymatically and acidically depolymerized methyl cellulose. PubMed.[Link]
-
Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. PubMed.[Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Derivatization methods for quantitative bioanalysis by LC–MS/MS. Bioanalysis Zone.[Link]
-
Guideline Bioanalytical method validation. European Union.[Link]
-
A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. ACS Publications.[Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed Central (PMC) - NIH.[Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.[Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.[Link]
-
Metabolomics relative quantitation with mass-spectrometry using chemical derivatization. ScienceDirect.[Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.[Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube.[Link]
-
Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate.[Link]
-
Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. PubMed.[Link]
-
bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH).[Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).[Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio.[Link]
-
FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. American Society for Clinical Pharmacology & Therapeutics.[Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Derivatization using dimethylamine for tandem mass spectrometric structure analysis of enzymatically and acidically depolymerized methyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. metsol.com [metsol.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Navigating Isotopic Instability of Dimethyl-d6-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for addressing the isotopic instability of Dimethyl-d6-amine. As a deuterated internal standard, its isotopic purity is critical for the accuracy of quantitative analyses. This guide, prepared by our senior application scientists, provides in-depth troubleshooting protocols and frequently asked questions to ensure the integrity of your experimental data.
The Science Behind the Instability: Deuterium-Hydrogen Exchange
The primary cause of isotopic instability in this compound is the exchange of deuterium atoms with hydrogen atoms from the surrounding environment, a process known as deuterium-hydrogen (D-H) exchange.[1][2] This reaction is particularly relevant for deuterated compounds used as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][3]
Several factors can influence the rate of D-H exchange:
-
pH: The exchange process is catalyzed by both acids and bases.[1][2] The rate of exchange is significantly influenced by the pH of the solution, with the minimum exchange rate for some molecules occurring around pH 2.5-3.[1][2]
-
Temperature: Higher temperatures can accelerate the rate of D-H exchange.
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol), can serve as a source of hydrogen atoms, facilitating the exchange.[1]
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of isotopic instability in my this compound sample?
The most direct evidence of isotopic instability is a change in the mass spectrum of your sample over time. You may observe a decrease in the abundance of the desired d6 species and an increase in the d5, d4, and even the unlabeled d0 species. This shift in the isotopic profile can lead to inaccurate quantification in your experiments.
Q2: Which experimental conditions are most likely to cause deuterium exchange?
Conditions that promote D-H exchange include:
-
Extreme pH: Both highly acidic and highly basic solutions can catalyze the exchange.[1][4][5]
-
Elevated Temperatures: Increased temperature provides the energy for the exchange to occur more readily.
-
Protic Solvents: Solvents with readily exchangeable protons, like water and alcohols, can contribute to the loss of deuterium from your standard.[1]
-
Presence of Catalysts: Certain metals can catalyze H-D exchange.[2]
Q3: How can I prevent or minimize isotopic instability?
To maintain the isotopic integrity of your this compound:
-
Proper Storage: Store the compound in a cool, dry place, away from moisture.[6][7][8] For stock solutions, storage at -20°C or -80°C is recommended.[9]
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, DMSO-d6) for sample preparation and storage.[10][11]
-
pH Control: Maintain a neutral pH for your samples, especially during long-term storage or incubation steps.[2]
-
Minimize Exposure: Keep vials tightly sealed to prevent exposure to atmospheric moisture.
Troubleshooting Guide: Identifying and Mitigating Isotopic Instability
This section provides a systematic approach to troubleshooting suspected isotopic instability of this compound.
Step 1: Confirming Isotopic Instability
A time-course experiment monitored by mass spectrometry is the most definitive way to confirm if deuterium exchange is occurring.
Experimental Protocol: Time-Course Mass Spectrometric Analysis
-
Sample Preparation: Prepare a solution of this compound in the solvent and matrix you typically use in your experiments.
-
Initial Analysis (Time = 0): Immediately analyze the sample using a high-resolution mass spectrometer to determine the initial isotopic distribution.
-
Incubation: Incubate the sample under your standard experimental conditions (e.g., temperature, pH).
-
Time-Point Analysis: Analyze aliquots of the sample at various time points (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Compare the mass spectra over time. A decrease in the relative abundance of the m/z peak corresponding to the d6 isotopologue and an increase in the lower mass isotopologues (d5, d4, etc.) confirms isotopic exchange.
Data Presentation: Example of Isotopic Distribution Over Time
| Time (hours) | Relative Abundance of d6 (%) | Relative Abundance of d5 (%) | Relative Abundance of d0 (%) |
| 0 | 99.2 | 0.7 | 0.1 |
| 4 | 96.5 | 3.2 | 0.3 |
| 8 | 92.1 | 7.4 | 0.5 |
| 24 | 85.3 | 13.8 | 0.9 |
Note: This is illustrative data. Actual results will vary depending on the specific experimental conditions.
Step 2: Pinpointing the Cause
Once instability is confirmed, systematically vary individual experimental parameters to identify the root cause.
Experimental Workflow: Parameter Isolation
Caption: A systematic workflow to identify the source of isotopic instability.
Step 3: Implementing Solutions
Based on your findings, implement the following corrective measures:
-
pH Adjustment: If pH is the issue, adjust your sample and solvent pH to a neutral range.
-
Temperature Control: If heat is the culprit, perform your experiments at a lower temperature.
-
Solvent Modification: If a protic solvent is causing the exchange, consider switching to a compatible aprotic solvent.
The Impact on Pharmacokinetic Studies
In pharmacokinetic (PK) studies, the use of a stable isotope-labeled internal standard is crucial for accurate drug quantification.[12] Isotopic instability of the internal standard can lead to a decrease in its signal, resulting in an inaccurate calculation of the analyte concentration and compromising the integrity of the PK data.[13][14][15][16][17]
Logical Relationship: Isotopic Instability and PK Data Integrity
Caption: The cascading effect of isotopic instability on pharmacokinetic data.
By understanding the principles of deuterium exchange and diligently applying the troubleshooting strategies outlined here, you can ensure the reliability of your data when using this compound.
References
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
Hydrogen–deuterium exchange. Wikipedia. [Link]
-
Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. ResearchGate. [Link]
-
Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. [Link]
-
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health. [Link]
-
pH and Deuterium Isotope Effects on the Reaction of Trimethylamine Dehydrogenase with Dimethylamine. National Institutes of Health. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Institutes of Health. [Link]
-
Deuterium Exchange Between Arenes and Deuterated Solvents in the Absence of a Transition Metal: Synthesis of D‐Label. Wiley Online Library. [Link]
-
Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. National Institutes of Health. [Link]
-
H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pi. RSC Publishing. [Link]
-
Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method. MDPI. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Dimethylamine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. PubMed. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
diethylamine (dimethyl-d6, 98%). Eurisotop. [Link]
-
Selective α-Deuteration of Amines and Amino Acids Using D2O. ResearchGate. [Link]
-
Dimethylamine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Synthesis of Deuteriomethyl Aromatic Hydrocarbons by Exchange with Dimethylsulfoxide-D6. Semantic Scholar. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. [Link]
-
Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. ResearchGate. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]
-
Solvent isotope effect and protein stability. PubMed. [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Heavy water. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. isotope.com [isotope.com]
- 8. isotope.com [isotope.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Managing Ion Suppression from Dimethyl-d6-amine in LC-MS Bioanalysis
Welcome to the technical support center for addressing challenges related to Dimethyl-d6-amine in your LC-MS workflows. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to mitigate ion suppression effects potentially caused by this common internal standard. Here, we combine foundational knowledge with field-proven troubleshooting strategies to ensure the integrity and accuracy of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my assay?
A: this compound is the deuterated form of dimethylamine, often used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] As a stable isotope-labeled (SIL) internal standard, it is chemically identical to its non-deuterated (endogenous or analyte) counterpart but has a different mass. This allows it to be distinguished by the mass spectrometer. The primary purpose of using a SIL-IS like this compound is to mimic the analytical behavior of the target analyte during sample preparation, chromatography, and ionization, thereby correcting for variability and matrix effects, including ion suppression.[1]
Q2: I'm using this compound as an internal standard, but I'm seeing poor analyte signal. Could the internal standard itself be the problem?
A: Yes, it is possible. While internal standards are meant to correct for issues like ion suppression, they can also contribute to it, especially if present at high concentrations.[2] this compound, like its non-deuterated analog, is a highly basic compound.[3][4][5][6] Highly basic molecules have a high affinity for protons in the electrospray ionization (ESI) source, particularly in positive ion mode.[2][7] If this compound co-elutes with your analyte of interest, it can competitively and preferentially capture protons, reducing the number of charged analyte ions that reach the mass spectrometer detector. This phenomenon is a primary cause of ion suppression.[2][8]
Q3: What are the specific properties of this compound that make it a potential cause of ion suppression?
A: The key property is its high basicity . The pKa of the conjugate acid of dimethylamine is approximately 10.73.[3][5][6] A higher pKa for the conjugate acid signifies a stronger base.[5][6][9] In the acidic mobile phases typically used for ESI in positive mode, dimethylamine will be almost entirely protonated. Its high proton affinity means it can effectively "scavenge" protons, outcompeting less basic analytes for ionization.[2] This is a classic mechanism of ion suppression where co-eluting species compete for the limited charge available in the ESI droplet.[8]
Q4: How can I quickly check if this compound is suppressing my analyte's signal?
A: A straightforward method is to perform a post-column infusion experiment. Here's a simplified workflow:
-
Infuse a constant concentration of your analyte directly into the mass spectrometer, post-chromatographic column. This will generate a stable analyte signal.
-
Inject a sample containing only this compound (at the concentration used in your assay) onto the LC system.
-
Monitor the analyte's signal. If you observe a significant drop in the analyte's signal at the retention time of this compound, it is a strong indicator of ion suppression caused by the internal standard.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and mitigating ion suppression from this compound.
Understanding the "Why": The Mechanism of Amine-Induced Ion Suppression
In positive mode electrospray ionization (+ESI), the generation of gas-phase ions ([M+H]+) is dependent on the availability of protons in the ESI droplets. When a highly basic compound like this compound co-elutes with a less basic analyte, it creates a competitive environment. Due to its higher proton affinity, this compound will be more efficiently protonated, depleting the available protons and reducing the ionization efficiency of the co-eluting analyte.
Caption: Mechanism of ion suppression by a highly basic compound.
Mitigation Strategy 1: Chromatographic Separation
The most effective way to eliminate ion suppression between two compounds is to prevent them from being in the ion source at the same time.[2]
Core Principle:
Achieve baseline separation between the analyte of interest and this compound. Given that this compound is a small, polar, and highly basic molecule, it can be challenging to retain on traditional reversed-phase columns (like C18) under standard conditions, often eluting near the void volume.
Experimental Protocol: Optimizing Chromatography for Basic Compounds
Objective: To retain and resolve this compound from the analyte peak.
Step-by-Step Methodology:
-
Column Selection:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate polar and basic compounds. This is often the most effective approach for retaining small amines.
-
Use a "Mixed-Mode" Column: These columns possess both reversed-phase and ion-exchange characteristics, providing an alternative mechanism for retaining basic compounds.
-
If using Reversed-Phase: Opt for a column with a polar-embedded stationary phase or one that is stable at higher pH.
-
-
Mobile Phase pH Adjustment:
-
Rationale: The ionization state of a basic compound is pH-dependent. At low pH (e.g., using formic acid), this compound will be fully protonated and highly polar, leading to poor retention on C18 columns.
-
Action: Consider increasing the mobile phase pH to a value closer to, but still below, the pKa of your analyte and this compound (e.g., using an ammonium formate or ammonium acetate buffer at pH 4-6). This can sometimes improve retention of basic compounds on certain reversed-phase columns. Caution: Ensure your column is stable at the chosen pH.
-
-
Mobile Phase Modifier Selection:
-
Rationale: The type and concentration of the acidic modifier can influence peak shape and retention.
-
Action: While formic acid is common, explore other options like acetic acid. Adjusting the concentration (e.g., from 0.1% to 0.2%) can sometimes improve peak shape for basic compounds. Avoid non-volatile buffers like phosphate if using ESI.[7]
-
Table 1: Starting Conditions for Chromatographic Optimization
| Parameter | Recommended Starting Point | Rationale for Basic Compounds |
| Column Type | HILIC (e.g., Amide, Diol) | Promotes retention of polar, basic analytes. |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10mM Ammonium Acetate | High organic content for HILIC elution. |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10mM Ammonium Acetate | Higher aqueous content for gradient elution. |
| pH | 4.5 - 6.0 | Modulates charge state for better interaction. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
Mitigation Strategy 2: Sample Preparation and Dilution
If chromatographic separation is not fully achievable, reducing the concentration of the interfering compound is a viable alternative.
Core Principle:
Lower the concentration of this compound in the final sample injected into the LC-MS system to a level where it no longer causes significant ion suppression.
Experimental Protocol: Optimizing Internal Standard Concentration
Objective: Find the lowest concentration of this compound that provides a stable and reproducible signal without suppressing the analyte signal.
Step-by-Step Methodology:
-
Prepare a series of working solutions of your analyte at a fixed, mid-range concentration.
-
Spike each analyte solution with decreasing concentrations of this compound (e.g., 100 ng/mL, 50 ng/mL, 20 ng/mL, 10 ng/mL, 5 ng/mL).
-
Analyze the samples using your current LC-MS method.
-
Plot the analyte peak area against the concentration of this compound.
-
Identify the concentration of this compound at which the analyte signal is no longer suppressed (i.e., the analyte peak area plateaus). This is the optimal concentration for your internal standard.
Sample Dilution:
A simple and effective method to reduce matrix effects, including ion suppression, is to dilute the sample extract.[2] This reduces the concentration of all matrix components, including the internal standard. While this may compromise the limit of detection for the analyte, it can be a valuable strategy if the analyte is present at sufficient concentrations.
Caption: Troubleshooting workflow for this compound ion suppression.
Mitigation Strategy 3: Modifying Mass Spectrometer Source Conditions
While less effective than chromatographic separation, optimizing the ion source parameters can sometimes lessen the impact of ion suppression.
Core Principle:
Adjust the physical and electrical parameters of the ESI source to create a more favorable environment for analyte ionization, even in the presence of a competing compound.
Table 2: MS Source Parameters for Potential Optimization
| Parameter | Adjustment to Consider | Rationale |
| Gas Temperature | Increase | Can improve desolvation efficiency, which may help analyte ions escape the droplet surface before suppression occurs. |
| Gas Flow | Increase | Aids in desolvation and can help to physically disperse interfering ions. |
| Capillary Voltage | Optimize (may need to increase or decrease) | Fine-tuning can alter the spray stability and ionization efficiency. Re-optimize in the presence of the suppressor. |
| Ionization Source | Switch to APCI | Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components than ESI.[10] |
Final Considerations: The Self-Validating System
Every protocol described above should be part of a self-validating system. When you make a change, such as altering the mobile phase or reducing the internal standard concentration, you must re-validate key assay parameters.
-
Specificity: Ensure that the new chromatographic conditions do not introduce new interferences.
-
Linearity and Range: Confirm that the assay remains linear over the required concentration range.
-
Precision and Accuracy: Verify that the changes have not adversely affected the precision and accuracy of your quality control samples.
By systematically addressing the root cause of the ion suppression—the co-elution of a highly basic compound with your analyte—and validating your corrective actions, you can build a robust and reliable bioanalytical method.
References
-
PubChem. (n.d.). Dimethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1485 - DIMETHYLAMINE (aqueous solution). Retrieved from [Link]
-
Quora. (2018). Which is more basic, ammonia or dimethylamine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]
-
vCalc. (2021). pKa of Dimethylamine. Retrieved from [Link]
-
Stahnke, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Fucci, R., & De Giovanni, N. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
ResearchGate. (2007). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode?. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
ResearchGate. (2018). Do you know ways to remove the ionic supresion?. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylamine | 124-40-3 [chemicalbook.com]
- 5. pKa of Dimethylamine [vcalc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. nebiolab.com [nebiolab.com]
- 8. longdom.org [longdom.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl-d6-amine & Isotope Labeling
Topic: Purity Issues & Quantification Impact
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Advanced Support Hub
From the Desk of the Senior Application Scientist: You are likely here because your quantification ratios are skewed, or you are observing "split" peaks in your chromatograms when using Dimethyl-d6-amine (or generating it via reductive amination).
In high-precision LC-MS/MS, "purity" is not a single metric. When dealing with This compound (whether as a direct Internal Standard for metabolite quantitation or as a moiety generated during Dimethyl labeling in proteomics), we must troubleshoot three distinct purity vectors:
-
Isotopic Purity: The presence of d5, d4, or d0 isotopologues (The "M-1" problem).
-
Chromatographic Behavior: The Deuterium Isotope Effect (retention time shifts).[1][2]
-
Chemical Purity: Contamination with mono- or trimethylated species.
Below are the specific troubleshooting modules designed to isolate and resolve these variables.
Module 1: Isotopic Purity & Mass Spectral Interference
The Issue
You observe a lower-than-expected Heavy/Light (H/L) ratio, or the "Heavy" peak appears to have a "shoulder" on the lower mass side.
The Mechanism: Isotopic Envelope Overlap
Commercial Dimethyl-d6 reagents (or Formaldehyde-d2 precursors) are rarely 100% atom % D. A standard "98% D" reagent implies that 2% of the positions are Hydrogen.
-
The Math: A dimethyl-d6 group contains 6 Deuteriums. If the enrichment is only 98%, the probability of a molecule having fully 6 Deuteriums is
. -
The Consequence: Approximately 11-12% of your "Heavy" standard will exist as the d5-isotopologue . This d5 species appears at M-1 relative to the target mass. If your mass analyzer resolution is low, or if the isolation window is wide, this signal may be excluded or, worse, bleed into the quantification of a lighter channel.
Troubleshooting Protocol: Isotope Correction
Step 1: Diagnose the Reagent Before running samples, perform a direct infusion of your this compound standard (or a labeled test peptide).
-
Pass Criteria: The M-1 peak (d5) should be <5% of the M peak (d6) for label-free quant.
-
Fail Criteria: If M-1 is >10%, you must apply a mathematical correction factor.
Step 2: The Correction Workflow Do not rely solely on software defaults. Verify the correction manually for one dataset.
Figure 1: Logic flow for correcting isotopic impurity overlap in quantitative MS.
Module 2: The Deuterium Isotope Effect (Chromatography)
The Issue
Your "Heavy" (d6) internal standard elutes before your "Light" (d0) analyte, causing peak splitting or integration windows that miss the standard.
The Mechanism: Hydrophobicity Shift
Deuterium (D) is heavier than Hydrogen (H), but the C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the polarizability of the molecule.[1]
-
Result: Deuterated compounds are slightly less lipophilic (more hydrophilic) than their protiated counterparts.
-
Observation: On Reversed-Phase (C18) columns, This compound species elute earlier than the d0 species. This shift can range from 2–10 seconds depending on the gradient and column length.
Data: Impact of Gradient Slope on Shift
| Gradient Slope (%B/min) | Retention Time Shift ( | Impact on Quant |
| Fast (2.0% / min) | < 2 sec | Negligible (Co-elution) |
| Standard (0.5% / min) | 3 - 6 sec | Moderate (Peak broadening) |
| Shallow (0.2% / min) | > 10 sec | Critical (Complete separation) |
Troubleshooting Protocol: RT Alignment
-
Widen Integration Windows: Ensure your XIC (Extracted Ion Chromatogram) window covers
30 seconds to capture both the d0 and d6 peaks. -
Use 13C Instead (If possible): If the shift is ruining your quantitation (e.g., in narrow-window DIA/SRM), switch to Dimethyl-13C2-amine . Carbon-13 does not exhibit a significant chromatographic isotope effect.
-
Software Adjustment: In software like Skyline or MaxQuant, explicitly allow for "RT Shift" in the transition settings for deuterated modifications.
Module 3: Chemical Purity & Derivatization Efficiency
The Issue
Low quantification yields or the appearance of "satellite" peaks (+14 Da or -14 Da) relative to the expected mass.
The Mechanism: Side Reactions
When generating this compound moieties (e.g., on peptides) using Formaldehyde-d2 and Cyanoborohydride:
-
Monomethylation: Incomplete reaction leads to a single methyl group (+17 Da instead of +32 Da). This happens if the pH is too low (<5) or reagent is old.
-
Trimethylation (Quaternization): Over-reaction leads to a permanently charged quaternary amine. This happens if the buffer is too basic (>8).
Experimental Optimization Workflow
Figure 2: Optimization of reaction conditions to ensure high chemical purity of the dimethyl-d6 label.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound HCl in solution?
-
Answer: No. The HCl salt is highly hygroscopic. Once dissolved in water, it should be used immediately. Long-term storage in protic solvents can lead to slow D/H back-exchange if the pH drops significantly, although the methyl-D bond is generally robust. Store the solid in a desiccator.
Q2: I see a mass shift of +6.03 Da instead of +6.00 Da. Is my instrument out of calibration?
-
Answer: Likely not. The mass of a Deuterium atom is 2.0141 Da, while Hydrogen is 1.0078 Da.
-
Dimethyl-H6 added mass:
Da. -
Dimethyl-D6 added mass:
Da. -
Difference:
Da (per site). -
Correction: If you are using Formaldehyde-d2 (CD2O), you add 2 Deuteriums per methyl group.
-
Ensure you are calculating the exact mass based on the specific isotope enrichment (D2 vs D3 per methyl group).
-
Q3: Why is my "Light" signal appearing in my "Heavy" channel?
-
Answer: This is "Forward Overlap." It is rare with Dimethyl-d6 (mass diff > 4 Da), but common in metabolic labeling. Check if your isolation window is too wide (>10 Da). If narrow, check for chemical contamination of your heavy reagent with light reagent during handling.
References
-
Boersema, P. J., et al. (2009).[3][4][5][6] Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494.[3][4][7]
-
Zhang, Y., et al. (2011). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes. Analytical Chemistry, 83(2), 1374-1378.
-
Cambridge Isotope Laboratories. (2024). Dimethyl Labeling Reagents & Isotopic Purity Standards. CIL Application Notes.
-
Cho, K., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-based metabolomics with IsoCorrectoR. Scientific Reports, 8, 17910.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of Dimethyl-d6-amine Stock Solutions
Welcome to the technical support center for isotopically labeled compounds. This guide provides in-depth information, troubleshooting advice, and validated protocols for ensuring the long-term stability and integrity of your Dimethyl-d6-amine stock solutions. As a crucial internal standard in quantitative mass spectrometry and a tracer in metabolic studies, the chemical and isotopic purity of this compound is paramount for generating reliable and reproducible data.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
The optimal storage conditions depend on whether the compound is in solid form or a solution. For solids (typically as the hydrochloride salt), storage at 10°C to 25°C in a desiccator to protect from moisture is often sufficient for the neat compound.[4] However, for maximum long-term stability, particularly once made into a stock solution, colder temperatures are strongly recommended.[5]
Causality: Amines are often hygroscopic, meaning they readily absorb moisture from the air.[6] This moisture can not only compromise the accurate weighing of the compound but can also facilitate degradation pathways and, critically for a deuterated standard, lead to hydrogen-deuterium (H/D) exchange, which compromises its isotopic purity.[5] Low temperatures slow down chemical degradation kinetics.
Q2: I have a stock solution. What temperature should I use and for how long is it stable?
For stock solutions, freezing is the best practice. The recommended storage duration varies by temperature. A conservative guideline is to use the solution within 1 month when stored at -20°C and within 6 months when stored at -80°C.[7] Always store solutions in tightly sealed vials to prevent solvent evaporation and moisture ingress.[6]
Data Summary: Recommended Storage Conditions & Shelf-Life for this compound Stock Solutions
| Temperature | Recommended Duration | Key Considerations |
| 2-8°C | Short-term (days) | Not recommended for long-term storage. |
| -20°C | Up to 1 month[7] | Ensure vials are well-sealed. Use for routine working solutions. |
| -80°C | Up to 6 months[7] | Optimal for long-term storage of primary stock solutions. |
Q3: Which solvent is best for preparing my stock solution?
The choice of solvent is critical to prevent the loss of isotopic labeling. High-purity aprotic solvents are strongly recommended.[5]
-
Recommended: Acetonitrile, Methanol, DMSO (use freshly opened, anhydrous grade).[5][7][8]
-
Avoid: Acidic or basic aqueous solutions. These can catalyze the exchange of deuterium atoms with protons from the solvent, irreversibly degrading the isotopic purity of the standard.[5]
Causality: The deuterium atoms on the methyl groups are susceptible to exchange with protons (hydrogen atoms) from the solvent. This H/D exchange process is significantly accelerated in the presence of protic solvents (like water) and under acidic or basic conditions, which can protonate or deprotonate the amine, making the adjacent C-D bonds more labile.
Q4: Should I protect my this compound solutions from light?
Yes. While this compound is not acutely light-sensitive, it is a best practice for all analytical standards to be stored in amber vials or otherwise protected from light.[5][9]
Causality: Photo-oxidation is a known degradation pathway for simple amines.[10] Exposure to UV light can generate radicals that initiate oxidation, leading to the formation of impurities and a decrease in the concentration of the parent compound.
Troubleshooting Guide: Is My Stock Solution Compromised?
Inconsistent analytical results, such as poor calibration curve linearity or drifting internal standard response, may indicate a problem with your stock solution. Follow this guide to diagnose the issue.
Problem: My analytical results are showing poor reproducibility or unexpected deviations.
Potential Degradation Pathways
Understanding how this compound can degrade is key to preventing it. There are two primary modes of failure for this standard.
-
Isotopic Exchange (H/D Exchange): This is the most critical stability concern. It does not change the chemical nature of the molecule but reduces its isotopic enrichment, rendering it inaccurate for use as an internal standard. This is primarily caused by exposure to protic solvents (e.g., water) or acidic/basic conditions.[5]
-
Chemical Degradation (Oxidation): Like its non-deuterated analog, this compound can undergo oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. The primary degradation products are often imines, amides, nitrosamines, and nitramines.[10]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a stable primary stock solution.
-
Acclimatization: Allow the vial containing solid this compound HCl to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.
-
Weighing: In a low-humidity environment, accurately weigh the target amount of solid (e.g., 10 mg) into a Class A volumetric flask (e.g., 10 mL).
-
Solubilization: Add a small amount (e.g., 5 mL) of high-purity, anhydrous-grade acetonitrile.[5] Gently swirl the flask to dissolve the solid completely. Use of a sonicator for a brief period may aid dissolution.
-
Dilution to Volume: Once fully dissolved, bring the solution to the final volume with the same solvent. Ensure the flask and solvent are at room temperature to ensure accuracy.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller-volume amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles for the primary stock.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and preparer's initials. Store the vials at -80°C for long-term storage.[7]
Protocol 2: Verification of Stock Solution Integrity
Upon preparation and periodically thereafter (e.g., every 3-6 months), the integrity of the primary stock should be verified.
A. Chemical Purity Assessment via HPLC-MS
-
System Setup: Use an HPLC system coupled to a mass spectrometer. Since dimethylamine lacks a strong UV chromophore, MS detection is ideal.[11] A mixed-mode column (reversed-phase and cation-exchange) can provide good retention.[11]
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Analysis: Inject a diluted sample of the stock solution.
-
Data Review: Examine the chromatogram for any unexpected peaks. The peak area of the parent compound should be >98% of the total integrated peak area. Document the purity value.
B. Isotopic Purity Assessment via High-Resolution Mass Spectrometry (HRMS)
-
Method: Use direct infusion or LC-HRMS to analyze a diluted aliquot of the stock solution.[5]
-
Data Acquisition: Acquire a high-resolution mass spectrum centered on the m/z of the protonated molecule.
-
Data Analysis:
-
Confirm the accurate mass of the primary isotopologue.
-
Analyze the isotopic distribution.[5] Check for any signs of H/D back-exchange, which would manifest as an increase in the intensity of lower mass isotopologues compared to the theoretical or newly prepared standard's distribution.
-
The isotopic enrichment should remain within the specifications provided on the Certificate of Analysis.
-
References
-
Li, Y., et al. (2020). Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification. PMC - NIH. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds? Retrieved from [Link]
-
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
-
ERASM. (n.d.). Environmental Fact Sheet (#17) Dimethylamine (DMA). Retrieved from [Link]
-
Science of The Total Environment. (2025). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Retrieved from [Link]
-
Moliner-Martínez, Y., et al. (2004). A method for the determination of dimethylamine in air by collection on solid support sorbent with subsequent derivatization and spectrophotometric analysis. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. Retrieved from [Link]
-
UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of impurities in dimethylamine. Retrieved from [Link]
-
ACS Omega. (n.d.). Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. Retrieved from [Link]
-
Europe PMC. (n.d.). Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. isotope.com [isotope.com]
- 10. nilu.com [nilu.com]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Troubleshooting Poor Recovery of Dimethyl-d6-amine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals experiencing challenges with the recovery of Dimethyl-d6-amine. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues encountered during analytical method development and execution. As a deuterated internal standard, achieving high and consistent recovery of this compound is paramount for the accuracy and reliability of quantitative analyses. This guide follows a logical, question-and-answer format to directly address specific problems, explaining the underlying scientific principles and offering actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing consistently low or no recovery of this compound in my LC-MS/MS analysis. What are the most likely causes?
Low or no recovery of this compound, a volatile and basic compound, is a frequent challenge. The root causes often stem from its inherent chemical properties and interactions with the analytical system. The primary culprits are analyte loss due to volatility, adsorption to surfaces, and suboptimal extraction conditions.
Here is a systematic approach to troubleshooting this issue:
1. Analyte Loss Due to Volatility:
This compound is a gas at room temperature, which can lead to significant losses during sample preparation, especially during steps involving heating or solvent evaporation.[1][2]
-
Evaporation Steps: If your protocol involves evaporating solvents, ensure it is performed under controlled and gentle conditions. Use a gentle stream of nitrogen and avoid excessive heat.
-
Sample Storage: Store samples and standards in tightly sealed vials at low temperatures to minimize headspace losses.
2. Adsorption to Surfaces:
Amines are notoriously "sticky" and readily adsorb to active sites, such as free silanol groups on glassware and within the LC system (e.g., vials, tubing, and the column itself).[3][4][5] This is a major contributor to poor recovery and peak tailing.
-
Glassware and Vials: Use silanized glassware or polypropylene vials to reduce active sites.
-
Competitive Binding: The addition of a small amount of a competing, non-interfering amine, such as triethylamine (TEA), to the sample diluent can block adsorption sites and significantly improve recovery.[3][4]
-
LC System Conditioning: Repeatedly injecting a high-concentration standard can help passivate the system before running your samples.
3. Suboptimal Extraction (Liquid-Liquid or Solid-Phase Extraction):
The extraction efficiency of this compound is highly dependent on the pH of the aqueous phase.
-
pH Control: To extract the neutral (free base) form of this compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa. Conversely, to retain it in the aqueous phase, the pH should be at least 2 pH units below its pKa.
-
Solvent Choice: Ensure the polarity of your extraction solvent is appropriate for the neutral form of the amine.
Q2: My peak shapes for this compound are broad and tailing. How can I improve the chromatography?
Poor peak shape is a classic symptom of analyte interaction with the stationary phase or other parts of the chromatographic system. For a basic compound like this compound, this is often due to interactions with acidic silanol groups on the silica-based stationary phase.
Improving Peak Shape in LC-MS/MS:
-
Mobile Phase Additives: The addition of a basic modifier to the mobile phase, such as ammonia or a volatile amine like TEA, can help to saturate the active sites on the column and improve peak symmetry.
-
Column Selection: Consider using a column with a base-deactivated stationary phase or a hybrid particle technology that has a lower density of free silanol groups. A biphenyl stationary phase may offer better retention for amines compared to a standard C18 column.[6]
-
pH of the Mobile Phase: Maintaining the mobile phase pH in a range where this compound is predominantly in its protonated form can improve peak shape by minimizing secondary interactions with the stationary phase.
Q3: I suspect matrix effects are impacting my quantification. How can I diagnose and mitigate this?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[7][8][9] This can result in inaccurate and irreproducible quantification.
Diagnosing Matrix Effects:
A common method to assess matrix effects is the post-extraction addition method.[7] This involves comparing the peak area of an analyte spiked into a blank extracted matrix to the peak area of the same analyte in a neat solution.
Mitigating Matrix Effects:
-
Sample Preparation: Improve your sample cleanup procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the interfering matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.
-
Dilution: Diluting the sample can often reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.[10]
-
Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
Q4: Would derivatization help improve the recovery and detection of this compound?
Yes, derivatization is a powerful strategy to overcome many of the challenges associated with amine analysis.[11][12][13] By chemically modifying the amine group, you can:
-
Reduce Volatility: Derivatives are generally less volatile, minimizing sample loss during preparation.
-
Improve Chromatographic Behavior: Derivatization can reduce the polarity of the amine, leading to better retention and peak shape on reverse-phase columns.[11]
-
Enhance Detection: By introducing a chromophore or fluorophore, derivatization can significantly increase the sensitivity of UV or fluorescence detection. For LC-MS, derivatization can improve ionization efficiency.[14][15]
Common Derivatizing Reagents for Amines:
| Derivatizing Agent | Analytical Technique | Advantages |
| Dansyl Chloride | LC-UV/Fluorescence/MS | Well-established, provides good sensitivity.[15] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | LC-UV/Fluorescence | Reacts with primary and secondary amines.[13] |
| Alkyl Chloroformates | GC-FID/MS | Forms stable derivatives suitable for GC analysis.[11] |
| Silylating Reagents (e.g., BSTFA) | GC-FID/MS | Increases volatility and thermal stability for GC analysis.[11] |
Experimental Protocol: Derivatization with Dansyl Chloride
-
Sample Preparation: To 50 µL of your sample extract, add 25 µL of a suitable derivatization buffer (e.g., sodium bicarbonate buffer, pH 9-10).
-
Reagent Addition: Add 50 µL of a Dansyl Chloride working solution (e.g., 1 mg/mL in acetone).
-
Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Quenching: Add a quenching solution (e.g., a primary amine like methylamine) to react with the excess Dansyl Chloride.
-
Analysis: The derivatized sample is then ready for LC-MS analysis.
Q5: I am considering using Headspace GC-MS for my analysis. What are the key parameters to optimize for good recovery of this compound?
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an excellent technique for analyzing volatile compounds like this compound, as it minimizes matrix effects and reduces contamination of the GC system.[1][16][17]
Key Optimization Parameters for HS-GC-MS:
-
Sample pH: It is crucial to make the sample matrix alkaline (e.g., by adding NaOH) to convert the dimethylamine salt to its free, volatile base form, allowing it to partition into the headspace.[17]
-
Incubation Temperature and Time: Higher temperatures will increase the vapor pressure of this compound and promote its partitioning into the headspace. However, excessive heat can lead to degradation. A typical starting point is 70°C for 10 minutes.[16]
-
GC Column: The use of a specialized, base-deactivated column is highly recommended to prevent peak tailing and adsorption. Columns specifically designed for volatile amines are commercially available.[16]
-
Inlet and Transfer Line Temperatures: Ensure these are hot enough to prevent condensation of the analyte but not so hot as to cause degradation.
Workflow for Derivatization-Free HS-GC-MS Analysis
Caption: Logical flow for troubleshooting poor this compound recovery.
References
- Precolumn Derivatization of Amines for Enhanced Detectability in Liquid Chromatography. (n.d.). ACS Publications.
- Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. (n.d.). PMC.
- Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. (2022). ACS Publications.
- Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
- Quantitation of Trimethyl Amine by Headspace Gas Chromatography–Mass Spectrometry Using a Base-Modified Column. (n.d.). Journal of Chromatographic Science.
- Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. (2022). ACS Publications.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). PMC.
- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
- A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing.
- Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. (n.d.). ResearchGate.
- High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors. (n.d.). LCGC International.
- Application Notes and Protocols for the GC-MS Analysis of Volatile Amines. (n.d.). Benchchem.
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science.
- Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS. (n.d.). Benchchem.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today.
- Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library.
- Matrix Effects in Mass Spectrometry Analysis. (2020). PubMed.
- DIMETHYLAMINE. (n.d.). CAMEO Chemicals.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sepscience.com [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Matrix Effects in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
Navigating the Matrix: A Technical Support Guide for Dimethyl-d6-amine in Bioanalysis
Welcome to the technical support center for the application of Dimethyl-d6-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalysis. Here, we will delve into the complexities of matrix effects, offering troubleshooting strategies and frequently asked questions to ensure the accuracy and reproducibility of your experimental data. Our focus is on providing practical, field-proven insights to empower you to overcome common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) analysis.
Understanding the Challenge: What are Matrix Effects?
In the realm of LC-MS, the "matrix" refers to all components within a sample other than the analyte of interest.[1] When analyzing biological samples such as plasma, urine, or tissue homogenates, these components can include salts, proteins, lipids, and endogenous metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4][5][6] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative assays.[1][4]
This compound, a stable isotope-labeled (SIL) internal standard, is a powerful tool to compensate for these matrix effects.[7][8][9] Because it is chemically almost identical to the endogenous dimethylamine, it co-elutes and experiences similar ionization suppression or enhancement, thereby providing a reliable reference for quantification.[8] However, even with a robust internal standard, understanding and mitigating matrix effects is crucial for developing a validated and trustworthy bioanalytical method.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the use of this compound and matrix effects.
Q1: Why am I seeing low signal intensity for this compound in my plasma samples compared to my standards in neat solution?
This is a classic sign of ion suppression, a common matrix effect in complex biological fluids like plasma.[1][10] The primary culprits in plasma are often phospholipids, which are major components of cell membranes.[5][11][12] These molecules can co-elute with your analyte and internal standard, competing for ionization in the ESI source and reducing the signal of your compounds of interest.[10]
Q2: My this compound peak shape is broad and tailing in urine samples. What could be the cause?
Poor peak shape can be attributed to several factors, including the sample matrix. High salt concentrations in urine can interfere with chromatography. Additionally, other organic molecules present in urine can interact with the analytical column, leading to peak distortion. It is also important to ensure the pH of the final sample extract is compatible with the mobile phase to ensure good peak shape for amines.
Q3: Can the choice of anticoagulant for blood collection affect my analysis?
Yes, different anticoagulants can have varying impacts on your analysis. Some anticoagulants may cause ion suppression or introduce interfering peaks. It is essential to maintain consistency in the anticoagulant used across all study samples and to evaluate its potential for matrix effects during method development.[2]
Q4: I'm observing a slight shift in the retention time of this compound in some tissue homogenates. Is this normal?
While deuterated internal standards are expected to have nearly identical retention times to their unlabeled counterparts, minor shifts can occur.[13] This "isotope effect" can sometimes be exacerbated by interactions with complex matrix components in tissue homogenates. Significant or inconsistent shifts, however, may indicate a chromatographic issue or a problem with the sample preparation that needs to be addressed.
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
The matrix effect can be quantified by comparing the peak area of an analyte (or internal standard) in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides for Different Matrices
This section provides structured troubleshooting workflows for common issues encountered when using this compound in various biological matrices.
Guide 1: Plasma/Serum Samples
Issue: Significant ion suppression and poor reproducibility.
Probable Cause: High abundance of phospholipids and proteins.[5][11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for plasma/serum matrix effects.
Experimental Protocols:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in mobile phase A. Causality: This is a simple and fast method to remove the majority of proteins.[1] However, it may not effectively remove phospholipids, which are a primary source of ion suppression.[11]
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample (diluted with a weak acid).
-
Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elute this compound and the analyte with a basic organic solvent.
-
Evaporate the eluate and reconstitute. Causality: SPE provides a more thorough cleanup by selectively retaining the analyte and internal standard while washing away interfering matrix components.[1][5]
-
Guide 2: Urine Samples
Issue: Poor peak shape, inconsistent retention time, and variable matrix effects.
Probable Cause: High and variable salt content, presence of urea and other polar metabolites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for urine matrix effects.
Experimental Protocol:
-
Dilute and Shoot:
-
To 50 µL of urine, add 450 µL of mobile phase A containing this compound.
-
Vortex to mix.
-
Centrifuge to pellet any particulates.
-
Inject the supernatant directly. Causality: Dilution is a straightforward method to reduce the concentration of interfering matrix components.[3] This is often effective for urine samples where the analyte concentration is typically high.
-
Guide 3: Tissue Homogenates
Issue: Low recovery and significant ion suppression.
Probable Cause: High lipid and protein content, complex and variable matrix composition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tissue homogenate matrix effects.
Experimental Protocol:
-
Liquid-Liquid Extraction (LLE):
-
To 100 mg of homogenized tissue, add internal standard and a suitable buffer.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness and reconstitute. Causality: LLE is effective at separating analytes from highly complex matrices based on their differential solubility.[1] The choice of extraction solvent is critical for achieving good recovery and minimizing co-extraction of interferences.
-
Data Summary Table
The following table summarizes typical matrix effects observed for this compound in different biological matrices and the expected improvement with various sample preparation techniques.
| Matrix | Common Interferents | Typical Ion Suppression (PPT) | Typical Ion Suppression (LLE) | Typical Ion Suppression (SPE) |
| Plasma/Serum | Phospholipids, Proteins | 30-60% | 15-30% | <15% |
| Urine | Salts, Urea | 10-40% | N/A | <10% |
| Tissue Homogenate | Lipids, Proteins | 40-80% | 20-50% | <20% |
Note: These values are illustrative and can vary significantly depending on the specific analyte, chromatographic conditions, and mass spectrometer used.
The Role of the Internal Standard: A Self-Validating System
The fundamental principle behind using a stable isotope-labeled internal standard like this compound is to create a self-validating system for each sample.
Caption: Workflow illustrating how a SIL-IS compensates for matrix effects.
By adding a known amount of this compound to each sample before any processing steps, any variability in extraction recovery or ionization efficiency will affect both the analyte and the internal standard to the same degree.[8][11] The ratio of their peak areas, therefore, remains constant and directly proportional to the initial concentration of the analyte. This ratiometric approach is the cornerstone of robust and reliable quantitative bioanalysis.
Conclusion
Successfully navigating the challenges of matrix effects is paramount for generating high-quality bioanalytical data. This compound serves as an invaluable tool in this endeavor, but its effective use is predicated on a thorough understanding of the underlying principles of matrix effects and a systematic approach to method development and troubleshooting. By carefully selecting sample preparation techniques and optimizing chromatographic conditions, researchers can minimize the impact of the matrix and ensure the integrity of their results.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Laboratory. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Gniazdowska, E., Giebultowicz, J., & Rudzki, P. J. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? Journal of Chromatography B, 1228, 123800. Retrieved from [Link]
-
Hegstad, S., Hermansen, G. H., & Spigset, O. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology, 38(7), 434-443. Retrieved from [Link]
-
Tsikas, D., & Wolf, A. (1998). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 163-169. Retrieved from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]
-
Dimethylamine - Analytical Method. (n.d.). OSHA. Retrieved from [Link]
-
Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International - Chromatography Online. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Understanding Internal standards and how to choose them. (n.d.). Reddit. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. Retrieved from [Link]
-
Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021). YouTube. Retrieved from [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2010). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Mass Spectrometer (MS) troubleshooting guide. (n.d.). Alliance Bioversity International - CIAT. Retrieved from [Link]
-
Dimethylamine-d6 HCl | CAS 53170-19-7. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. (n.d.). hdb. Retrieved from [Link]
-
(PDF) Matrix effects and application of matrix effect factor. (2017). ResearchGate. Retrieved from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. Retrieved from [Link]
-
How to Troubleshoot and Improve Your GC MS. (2025). YouTube. Retrieved from [Link]
-
Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm. Retrieved from [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central. Retrieved from [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. hilarispublisher.com [hilarispublisher.com]
optimizing injection volume for Dimethyl-d6-amine
Topic: Optimizing Injection Volume for Dimethyl-d6-amine (HCl Salt & Free Base) Document ID: TS-DMA-D6-VOL-001 Status: Active
Introduction: The "Volume" Paradox
Welcome to the Technical Support Center. You are likely here because you are seeing split peaks in LC-MS or non-linear response/carryover in GC-MS when analyzing this compound.
Because this compound is chemically basic (
-
GC-MS: You are fighting Solvent Expansion (Backflash).
-
LC-MS: You are fighting Solvent Strength Mismatch (Peak Distortion).
Use the modules below to troubleshoot your specific failure mode.
Module 1: GC-MS Injection Optimization
Primary Issue: Poor reproducibility or "ghost peaks" due to Inlet Backflash.
The Physics of the Problem
This compound is often handled as an HCl salt dissolved in Water or Methanol .
-
The Trap: Water has the highest expansion coefficient of common solvents. A 1
L injection of water creates L of gas at 250°C. -
The Failure: If your inlet liner volume is only 900
L (standard 4mm liner), the excess gas "flashes" back into the carrier lines, condensing and causing carryover for the next 10 runs.
Troubleshooting Q&A
Q: I am injecting 2
Protocol: Calculate Your Safe Injection Volume Do not guess. Use this logic flow to determine if your method is safe.
Figure 1: Decision matrix for preventing inlet backflash. Note that water expands ~2x more than organic solvents.
Q: What is the maximum recommended volume for this compound in Water?
A: For a standard 4mm ID single taper liner (effective volume ~900
-
Water: Max 0.5
L to 1.0 L .[1] (Expansion 1000-1400x). -
Methanol: Max 1.0
L to 1.5 L . (Expansion 450-600x).
Technical Tip: If you must inject larger volumes to see trace levels, switch to a Pulsed Splitless injection. This temporarily increases inlet pressure (e.g., 30 psi) during injection to compress the gas cloud, effectively increasing the liner's capacity [1].
Module 2: LC-MS/HPLC Injection Optimization
Primary Issue: Broad, split, or fronting peaks (Solvent Strength Mismatch).
The Chemistry of the Problem
This compound HCl is highly soluble in water but often dissolved in Methanol or Acetonitrile to prepare high-concentration stock standards.
-
The Failure: Injecting a pure organic plug (Strong Solvent) into an aqueous mobile phase (Weak Solvent) prevents the analyte from "sticking" to the column head. It travels faster than the mobile phase initially, causing band broadening.
Troubleshooting Q&A
Q: My this compound peak looks like a "doublet" or has a shoulder. Is my column dead? A: Likely not. You are probably injecting a Strong Solvent (e.g., 100% MeOH) into a Weak Mobile Phase (e.g., 95% Water).
Data: Impact of Injection Solvent on Peak Efficiency Column: C18, Mobile Phase A: 0.1% Formic Acid (aq)
| Injection Solvent | Injection Vol | Peak Shape | Cause |
| 100% MeOH | 10 | Broad/Split | Solvent Strength Mismatch |
| 100% MeOH | 1 | Sharp | Volume small enough to dilute instantly |
| 10% MeOH / 90% Water | 20 | Sharp | Solvent matches initial mobile phase |
Protocol: The "On-Column Focusing" Fix To optimize volume without losing sensitivity, you must match the solvent strength.
Figure 2: Mechanism of peak distortion in LC-MS. Large volumes of strong solvent disrupt the equilibrium at the column head.
Q: I cannot dilute my sample because the concentration is too low. What now? A: Use "Sandwich Injection" (if your autosampler supports it) or Co-injection . Program the autosampler to aspirate a plug of water (weak solvent) before and after the sample plug. This pre-dilutes the sample inside the capillary before it hits the column [3].
Module 3: Common Artifacts (Tailing & Carryover)
Q: Why does this compound tail so badly on my GC column?
A: Amines are basic. They interact with acidic silanol groups (
-
Fix 1 (Volume): Inject less mass. Overloading active sites worsens tailing.
-
Fix 2 (Chemistry): Use a Base-Deactivated Liner (often containing glass wool treated with KOH or similar).
-
Fix 3 (Derivatization): If optimization fails, derivatize with FMOC-Cl (LC) or Acetyl chloride (GC) to mask the amine group.
Q: I see this compound in my blank runs. Is it carryover? A: Yes. Secondary amines are "sticky."
-
GC Wash: Use a wash solvent of 50:50 Methanol/Dichloromethane. Pure non-polar solvents (Hexane) often fail to clean the syringe needle effectively for amine salts.
-
LC Wash: Ensure your needle wash contains 0.1% Formic Acid to keep the amine protonated and soluble in the wash waste.
References
-
Agilent Technologies. (n.d.).[2] GC Pressure/Flow Calculator & Solvent Expansion Guide. Retrieved from [Link]
-
Restek Corporation. (n.d.). Solvent Expansion Calculator. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape in HPLC. Retrieved from [Link]
-
Stoll, D. (2018). The Role of the Injection Solvent. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Dimethylamine. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation: The Case for Dimethyl-d6-amine
Introduction: The Imperative for Rigorous Bioanalysis in Drug Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with data. At the heart of this journey lies bioanalysis: the quantitative measurement of drugs and their metabolites in biological matrices. The integrity of pharmacokinetic (PK), toxicokinetic (TK), and biomarker data hinges entirely on the reliability of the underlying bioanalytical methods. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent validation of these methods to ensure that the data submitted is accurate, precise, and reproducible.[1][2][3]
A cornerstone of high-quality liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods—the gold standard for small molecule quantification—is the proper use of an internal standard (IS).[4] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process. The ideal IS behaves identically to the analyte from sample extraction to detection, thereby normalizing for inconsistencies in sample preparation, injection volume, and, most critically, matrix effects.[5]
This guide provides an in-depth comparison of internal standard strategies, focusing on the validation of a bioanalytical method for dimethylamine, a small endogenous molecule, using its stable isotope-labeled (SIL) counterpart, Dimethyl-d6-amine . We will explore the mechanistic advantages of this approach over using a structural analog and provide the experimental data and protocols necessary for researchers to make informed decisions.
The Principle of Isotope Dilution: Why SIL Internal Standards Excel
Stable isotope-labeled internal standards are considered the "gold standard" because they are chemically and physically almost identical to the analyte.[6][7] In this compound, the six hydrogen atoms on the methyl groups are replaced with deuterium.[8][9] This mass shift (+6 Da) makes it distinguishable from the endogenous analyte by the mass spectrometer, yet it retains nearly identical properties in terms of:
-
Chromatographic Co-elution: The SIL-IS and the analyte elute from the LC column at virtually the same time, ensuring they experience the same matrix-induced ion suppression or enhancement in the mass spectrometer's source.[6][10]
-
Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, the SIL-IS and analyte will have near-identical recovery rates.
-
Ionization Efficiency: Both compounds exhibit the same ionization response in the mass spectrometer source.[10]
By measuring the peak area ratio of the analyte to the SIL-IS, these sources of experimental variability are effectively canceled out, leading to superior accuracy and precision.[6] This concept is illustrated in the diagram below.
Caption: The Principle of Isotope Dilution using a SIL Internal Standard.
Comparative Validation: this compound vs. A Structural Analog
To demonstrate the superiority of a SIL-IS, we present a comparative validation study. A method for quantifying dimethylamine in human plasma was validated using two different internal standards:
-
IS-A: this compound (a SIL-IS)
-
IS-B: Trimethylamine (a structural analog)
The validation was performed according to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[11]
Experimental Protocols
A. Preparation of Standards and QCs
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of dimethylamine, this compound, and trimethylamine in methanol.
-
Working Solutions: Prepare serial dilutions of the dimethylamine stock solution in 50:50 methanol:water to create calibration standard (CS) spiking solutions. Prepare separate dilutions for low, medium, and high quality control (QC) spiking solutions.
-
Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of either this compound (IS-A) or trimethylamine (IS-B) in methanol.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate dimethylamine working solutions (typically 2% of the final volume) to create CSs and QCs.
B. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (containing either IS-A or IS-B in methanol). The methanol acts as the precipitating agent.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
C. LC-MS/MS Conditions
-
LC System: Standard HPLC/UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to retain and elute the small, polar amines.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI), positive mode.
-
MRM Transitions:
-
Dimethylamine: Q1 46.1 -> Q3 30.1
-
This compound (IS-A): Q1 52.1 -> Q3 34.1
-
Trimethylamine (IS-B): Q1 60.1 -> Q3 44.1
-
Caption: General Bioanalytical Workflow for Dimethylamine Analysis.
Comparative Performance Data
The following table summarizes the validation results. Acceptance criteria are based on FDA and EMA guidelines: Accuracy within ±15% (±20% at LLOQ) and Precision ≤15% CV (≤20% at LLOQ).[11][12]
| Validation Parameter | Acceptance Criteria | Method with IS-A (this compound) | Method with IS-B (Trimethylamine) | Commentary |
| Linearity (r²) | ≥ 0.99 | 0.9992 | 0.9951 | Both methods show good linearity, but the SIL-IS method is superior. |
| Accuracy (% Bias) | Within ±15% | -4.2% to +5.8% | -18.5% to +16.3% | The structural analog method fails accuracy at some QC levels. |
| Precision (% CV) | ≤ 15% | 3.1% to 6.5% | 8.9% to 17.8% | The structural analog method shows higher variability and fails at the LLOQ. |
| Matrix Effect (% CV) | ≤ 15% | 4.8% | 25.4% | Critical Failure. The structural analog does not adequately compensate for ion suppression variability between different plasma lots. |
| Extraction Recovery (%) | Consistent & Precise | 92 ± 5% | 75 ± 14% | Recovery is higher and significantly more consistent with the SIL-IS. |
| Stability (Freeze/Thaw) | % Bias within ±15% | -6.1% | -19.8% | Analyte degradation during stability tests was not properly tracked by the structural analog. |
Analysis of Results
The data unequivocally demonstrates the superiority of using this compound as the internal standard.
-
Accuracy and Precision: The SIL-IS method easily met all acceptance criteria. The structural analog method failed, exhibiting significant bias and variability. This is because trimethylamine, while structurally similar, has different chromatographic behavior and ionization efficiency, preventing it from accurately tracking the analyte.
-
Matrix Effect: This is the most telling parameter. The low %CV for the SIL-IS method shows it effectively normalized the variable ion suppression seen across six different lots of human plasma.[6] The structural analog failed dramatically, with a %CV of 25.4%, indicating that quantitative results would be unreliable and vary depending on the patient sample matrix.
-
Recovery and Stability: The near-identical chemical nature of this compound ensures it tracks the analyte, dimethylamine, through extraction and any potential degradation during sample handling, which the structural analog failed to do.[13][14]
Conclusion and Best Practices
While the upfront cost of a deuterated internal standard like this compound may be higher than a simple structural analog, the investment is scientifically and financially sound. Using a SIL-IS significantly increases the robustness, accuracy, and reliability of a bioanalytical method, reducing the risk of failed validation batches, costly repeat analyses, and regulatory queries.[7][13]
For researchers and drug development professionals, the choice is clear. When developing quantitative LC-MS/MS assays for regulatory submission, a stable isotope-labeled internal standard is not a luxury; it is a necessity for ensuring data integrity. The use of this compound for the analysis of dimethylamine serves as a quintessential example of this principle, providing a self-validating system that stands up to the rigors of regulatory scrutiny.
References
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Reddy, T., & Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. [Link]
-
Dimethylamine-d6 HCl | CAS 53170-19-7. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2022). PubMed Central. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. moh.gov.bw [moh.gov.bw]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. This compound hydrochloride | CAS 53170-19-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Comparison: Dimethyl-d6-amine vs. 13C-Labeled Internal Standards in Mass Spectrometry
Executive Summary
In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) is the single most critical factor determining assay precision and accuracy. This guide compares Dimethyl-d6-amine (a deuterated analog, (CD₃)₂NH) against 13C-labeled internal standards (e.g., 13C₂-Dimethylamine).
While This compound offers a cost-effective and high-mass-shift (+6 Da) solution, it introduces a risk of chromatographic isotope effects , where the deuterated standard elutes slightly earlier than the analyte. This separation can lead to discrepancies in matrix effect compensation.[1] 13C-labeled standards , conversely, are chemically identical in lipophilicity to the target analyte, ensuring perfect co-elution and ideal compensation for ionization suppression, though often at a higher synthesis cost and lower mass shift (+2 Da).
Verdict: Use 13C-standards for regulated clinical assays requiring absolute precision. Use This compound for high-throughput discovery workflows or when a larger mass shift is required to avoid isotopic overlap.
Part 1: Mechanism of Action & Technical Comparison
The Chromatographic Isotope Effect (The "Deuterium Shift")
The fundamental difference lies in how the heavy isotopes affect the physicochemical properties of the molecule.
-
This compound (Deuterated): The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic . In Reversed-Phase Liquid Chromatography (RPLC), this results in the deuterated IS eluting earlier than the unlabeled analyte.
-
13C-Labeled Standards: The 13C atom increases mass but has negligible effect on bond length or polarity.
-
Benefit: The 13C-IS co-elutes perfectly with the analyte, experiencing the exact same ionization environment at the exact same time.
-
Mass Shift & Spectral Crosstalk
-
This compound (+6 Da): Provides a wide mass window (M+6). This completely avoids interference from the natural isotopic envelope (M+1, M+2) of the analyte, ensuring high signal-to-noise (S/N) even at low concentrations.
-
13C-Dimethylamine (+2 Da): A shift of only +2 Da (if both carbons are labeled) sits closer to the natural M+2 isotope of the analyte. For highly concentrated samples or molecules containing Sulfur/Chlorine, the analyte's isotopic envelope might contribute signal to the IS channel (Crosstalk), requiring mathematical correction.
Comparison Matrix
| Feature | This compound (D6) | 13C-Labeled Standards (13C) |
| Retention Time (RPLC) | Shifts earlier (0.05 - 0.2 min) | Identical to analyte (Co-elutes) |
| Matrix Effect Correction | Good (unless shift is significant) | Excellent (Perfect match) |
| Mass Shift | +6 Da (Clean window) | Typically +1 to +3 Da (Risk of overlap) |
| Isotopic Stability | High (Methyl C-D is non-exchangeable) | Absolute (Carbon backbone) |
| Cost | Low ($) | High ( |
| Primary Use Case | Discovery, Metabolomics, High-Mass Separation | Regulated Bioanalysis (GLP), Clinical |
Part 2: Visualization of Signaling & Workflow
The following diagram illustrates the critical difference in chromatographic behavior and the resulting impact on ionization efficiency (Matrix Effect).
Caption: Workflow comparing chromatographic behavior. Note that D6-IS may separate from the analyte, potentially eluting outside the suppression zone, while 13C-IS co-elutes perfectly.
Part 3: Experimental Protocol (Self-Validating System)
This protocol describes the quantification of Dimethylamine (DMA) in human plasma using This compound as the IS. Since small amines are hydrophilic and poorly retained on C18, this method includes a derivatization step (using Benzoyl Chloride) to improve retention and sensitivity.
Materials
-
Analyte: Dimethylamine (DMA).[4]
-
Internal Standard: this compound HCl (Sigma-Aldrich or CIL).
-
Derivatization Reagent: Benzoyl Chloride (BzCl).
-
Buffer: Sodium Tetraborate (100 mM, pH 9.5).
Step-by-Step Workflow
1. Internal Standard Preparation (The Reference Anchor)
-
Prepare a stock solution of this compound at 1 mg/mL in water.
-
Dilute to a working concentration of 10 µM.
-
Validation Check: Verify isotopic purity by infusing directly into MS. Ensure M+0 (unlabeled) contribution is <0.5%.
2. Sample Extraction & Derivatization[1][2][4][5]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of this compound working IS solution.
-
Buffer: Add 100 µL of Sodium Tetraborate buffer (pH 9.5). Reason: High pH ensures the amine is deprotonated and reactive.
-
Derivatize: Add 50 µL of Benzoyl Chloride (5% v/v in Acetonitrile). Vortex immediately for 30 seconds.
-
Mechanism:[6] The benzoyl group attaches to the amine, increasing hydrophobicity (retention on C18) and ionization efficiency.
-
-
Incubate: Let stand at room temperature for 10 mins.
-
Quench/Extract: Add 200 µL of Acetonitrile (containing 1% Formic Acid) to precipitate proteins and stop the reaction.
-
Centrifuge: 10,000 x g for 5 mins. Transfer supernatant to LC vial.
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 90% B over 5 minutes.
-
Transitions (MRM):
-
Analyte (Bz-DMA): m/z 150.1 → 105.0 (Benzoyl fragment).
-
IS (Bz-DMA-d6): m/z 156.1 → 105.0 (Benzoyl fragment).
-
Note: The +6 Da shift is preserved in the precursor. The product ion (105.0) is the benzoyl group, which is common to both. For higher specificity, look for a fragment containing the amine if possible, but 105 is the strongest flyer.
-
4. Data Analysis & Validation
-
Calculate RT Shift: Measure the retention time difference (
).-
Acceptance Criteria: For D6,
should be consistent (< 2% variance). If min, check for ion suppression zones by post-column infusion.
-
-
Linearity: Plot Area Ratio (Analyte/IS) vs. Concentration.
should be > 0.99.
References
-
Sigma-Aldrich. this compound hydrochloride Product Specification. Retrieved from
-
Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from
-
Tsikas, D., et al. (2007). Accurate quantification of dimethylamine (DMA) in human urine by gas chromatography-mass spectrometry as pentafluorobenzamide derivative. Journal of Chromatography B. Retrieved from
-
Berg, T., et al. (2014). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines. Journal of Chromatography A. Retrieved from
-
Cayman Chemical. Advantages of 13C-labeled Internal Standards. Retrieved from
Sources
- 1. ukisotope.com [ukisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Accurate quantification of dimethylamine (DMA) in human urine by gas chromatography-mass spectrometry as pentafluorobenzamide derivative: evaluation of the relationship between DMA and its precursor asymmetric dimethylarginine (ADMA) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. helixchrom.com [helixchrom.com]
A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Dimethyl-d6-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of deuterated pharmaceuticals and the ever-present need for reliable internal standards in quantitative analysis demand an uncompromising approach to verifying the isotopic purity of labeled compounds. Dimethyl-d6-amine, a common building block and a widely used internal standard, is no exception. Its utility in pharmacokinetic studies and as a tracer hinges directly on the precise degree of deuterium enrichment.[1][2] An incompletely labeled standard can introduce significant quantification errors, while unidentified isotopic species can complicate metabolic profiling.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isotopic purity of this compound. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
The Analytical Imperative: Why Isotopic Purity Matters
Isotopic purity refers to the percentage of the compound that contains the desired isotopic label, while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope.[2] For this compound ((CD₃)₂NH), the ideal is an isotopic purity approaching 100%, with an enrichment of >99 atom % D at each of the six hydrogen positions on the methyl groups.[3] Deviations from this ideal can arise from the synthetic process, leading to a distribution of isotopologues (d0, d1, d2, d3, d4, d5) that must be accurately quantified.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Standard
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary, non-destructive technique for both structural confirmation and quantitative analysis.[4] Its unique advantage lies in the direct proportionality between the integrated signal intensity and the number of atomic nuclei giving rise to the resonance, making it an inherently quantitative method without the need for identical reference standards.[5]
Expertise & Causality: Why qNMR is a Gold Standard
For this compound, ¹H NMR is exceptionally powerful for determining isotopic purity. The logic is one of subtraction: we precisely measure the small signals from the remaining, non-deuterated protons (e.g., in CHD₂ groups) against a certified internal standard of known concentration.[6] This approach provides a highly accurate measure of the unlabeled or partially labeled species. The international recognition of qNMR by bodies like the ISO further cements its status as a reliable analytical method.[7]
Experimental Protocol: ¹H qNMR for Isotopic Purity
This protocol is designed to be a self-validating system, ensuring accuracy and precision.
1. Selection of Internal Standard (IS):
-
Criteria: The IS must be of high, certified purity (≥99.5%), chemically stable, soluble in the chosen NMR solvent, and possess sharp signals that do not overlap with the analyte's residual signals.[8]
-
Recommendation: Maleic acid or 1,4-Dinitrobenzene are excellent choices. They are non-volatile, crystalline solids that can be weighed with high accuracy.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and 5-10 mg of the chosen internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Acquisition Parameters (Critical for Quantification):
-
Spectrometer: A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal excitation.
-
Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals. A D1 of 30-60 seconds is often sufficient and ensures complete relaxation, which is fundamental for accurate integration.[8]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
4. Data Processing and Calculation:
-
Apply a Fourier transform with minimal zero-filling and no resolution-enhancing window functions that could distort the baseline.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the well-resolved signal of the internal standard and the residual proton signal of the this compound. The residual signal for a (CD₃)₂NH sample will likely appear as a multiplet due to H-D coupling.[9]
-
Calculate the isotopic purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
W: Weight
-
P_IS: Purity of the internal standard
-
Data Summary: qNMR
| Parameter | Specification | Rationale |
| Technique | ¹H Quantitative NMR | Primary method for absolute quantification. |
| Internal Standard | Maleic Acid, ≥99.5% purity | Ensures traceability and accuracy. |
| Relaxation Delay (D1) | > 5 x T₁ (typically 30-60s) | Critical for ensuring signal intensity is proportional to concentration. |
| Signal-to-Noise | > 250:1 | Minimizes integration error. |
| Precision | Typically <1% RSD | High precision is achievable with proper setup. |
Workflow for qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Mass Spectrometry (MS): The Power of Mass Discrimination
Mass spectrometry is the other cornerstone technique for determining isotopic purity and enrichment.[2][10] It separates ions based on their mass-to-charge ratio (m/z), making it ideally suited to distinguish between this compound (m/z 52.1 for the deuterated molecular ion [M+H]⁺) and its less-deuterated isotopologues.
Expertise & Causality: Choosing the Right MS Approach
Dimethylamine is a volatile, polar compound. This presents a challenge for Gas Chromatography (GC) as the free amine can interact with the column, causing poor peak shape and reproducibility.[11] Therefore, a crucial, field-proven insight is the necessity of derivatization . By converting the amine to a less polar derivative, we improve its chromatographic behavior dramatically. For Liquid Chromatography (LC), derivatization is not typically required, but chromatographic separation of isotopologues can be challenging.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent choice for volatile compounds and provides robust separation and detection.[12]
Experimental Protocol: GC-MS with Derivatization
1. Derivatization (The Critical Step):
-
Rationale: To block the polar N-H group, reduce peak tailing, and improve volatility.[11] Chloroformate reagents are highly effective for this purpose.[13]
-
Procedure (using Propyl Chloroformate):
-
Dissolve a small amount of this compound in an aqueous buffer (e.g., sodium bicarbonate).
-
Add an immiscible organic solvent (e.g., Toluene).
-
Add propyl chloroformate dropwise while vortexing. The reaction is rapid.
-
Allow the layers to separate and inject an aliquot of the organic layer into the GC-MS.
-
2. GC-MS Parameters:
-
Column: A mid-polarity column (e.g., DB-5ms) is suitable for separating the derivatized amine from potential impurities.
-
Injection: Split injection is typically used to avoid overloading the column.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping to a higher temperature (e.g., 250°C) will ensure good separation.
3. MS Data Acquisition and Analysis:
-
Acquire data in full scan mode to capture the entire isotopic cluster of the derivatized analyte.
-
Identify the molecular ion cluster for the derivatized this compound.
-
Measure the relative abundance of each peak in the cluster (e.g., M, M-1, M-2, etc., corresponding to d6, d5, d4 species).
-
Correction for Natural Abundance: It is essential to correct the raw data for the natural isotopic abundance of ¹³C, ¹⁵N, etc. This is done by analyzing an unlabeled (d0) standard under the identical conditions and using its known isotopic pattern to de-convolute the spectrum of the labeled sample.[10][14]
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis including derivatization.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and is suitable for analyzing the salt form (hydrochloride) of this compound directly.[15]
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Simply dissolve the this compound HCl salt in the mobile phase (e.g., water/methanol with 0.1% formic acid).
2. LC-MS Parameters:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining very polar compounds like dimethylamine.[16] A reversed-phase C18 column can also be used, but retention may be minimal.
-
Isotope Effect: Be aware that on reversed-phase columns, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[16] Using a HILIC column can mitigate this effect.
-
MS Detection: Electrospray Ionization (ESI) in positive mode is ideal. Acquire data in full scan mode using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement and baseline resolution of isotopic peaks.[14]
3. Data Analysis:
-
The analysis of the mass spectrum is identical to the GC-MS method: identify the [M+H]⁺ ion cluster, measure the relative abundances, and correct for natural isotopic contributions to determine the final isotopic distribution.[14]
Workflow for LC-MS Analysis
Caption: Workflow for direct LC-MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Complementary Tool
It is crucial to understand the role and limitations of standard HPLC-UV in this context.
-
Inability to Determine Isotopic Purity: HPLC with UV detection separates compounds based on their chemical and physical properties. It cannot distinguish between isotopologues like this compound and Dimethyl-d5-amine.
-
Role in Chemical Purity: Its value lies in assessing the chemical purity of the sample. It can effectively separate the this compound from any synthesis-related organic impurities that are not isotopologues of the desired product. This is a mandatory component of quality control but does not inform on isotopic enrichment.
Comparative Analysis: Choosing the Optimal Technique
The selection of the best analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, sample throughput, and available instrumentation.
| Feature | qNMR | GC-MS | LC-MS |
| Principle | Measures nuclear spin resonance | Separates by volatility, detects by m/z | Separates by polarity, detects by m/z |
| Quantitative Nature | Primary/Absolute Method | Relative (requires standards) | Relative (requires standards) |
| Sample Prep | Simple dissolution | Derivatization required | Simple dissolution |
| Sensitivity | Moderate (mg range) | High (ng-pg range) | Very High (pg-fg range) |
| Precision | Very High (<1% RSD) | High (2-5% RSD) | High (2-5% RSD) |
| Key Advantage | No identical standard needed; high precision | Robust for volatile compounds | High sensitivity; direct analysis of salts |
| Key Challenge | Lower sensitivity | Derivatization adds a step and variability | Potential for chromatographic isotope effects |
| Best For | Certification of reference material; absolute purity determination. | Routine QC; high-throughput screening. | Trace-level analysis; direct analysis from complex matrices. |
Conclusion and Recommendations
A multi-faceted approach provides the most comprehensive and trustworthy assessment of this compound's isotopic purity.
-
For Certification and Primary Characterization: Quantitative NMR (qNMR) is the undisputed method of choice. Its inherent quantitative nature provides an accurate, absolute measure of purity without reliance on isotopically labeled standards, making it the ultimate arbiter for reference material characterization.
-
For Routine Quality Control and Distribution Analysis: GC-MS with derivatization offers a robust, reliable, and high-throughput method. It provides a detailed picture of the isotopic distribution (d6, d5, d4, etc.), which is critical for ensuring batch-to-batch consistency.
-
For Overall Quality Assessment: A combination of techniques is ideal. Use HPLC-UV to confirm chemical purity and qNMR or MS to confirm isotopic purity. This orthogonal approach ensures that the material is free from both chemical and undesirable isotopic contaminants, providing the highest level of confidence for researchers in drug development and other critical applications.
By understanding the fundamental principles and practical nuances of each technique, scientists can make informed decisions, ensuring the integrity of their materials and the accuracy of their experimental results.
References
-
Guo, K., & Li, L. (2009). Stable-Isotope Dimethylation Labeling Combined with LC−ESI MS for Quantification of Amine-Containing Metabolites in Biological Samples. Analytical Chemistry, 81(10), 3919–3927. [Link]
-
Chemistry For Everyone. (2023, June 13). How Is Deuterium Used In NMR? [Video]. YouTube. [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from JEOL. [Link]
-
Meana-Paneda, R., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(6), 524-533. [Link]
-
Shah, P., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(1), 74-81. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from resolvemass.com. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. Retrieved from resolvemass.com. [Link]
-
Sahu, P. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. International Journal of Pharmaceutical Sciences and Research, 12(11), 5664-5674. [Link]
-
Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from brunschwig.ch. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from almacgroup.com. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Li, Y., et al. (2021). Nitrogen Isotope Analysis of Aliphatic and Aromatic Amines by GC-C-IRMS and the Application for Tracing Atmospheric Organic Amine Sources. Rapid Communications in Mass Spectrometry, 35(23), e9183. [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from edqm.eu. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from emerypharma.com. [Link]
-
Pereira, V., et al. (2008). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 56(1), 136-143. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from resolvemass.com. [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Retrieved from ema.europa.eu. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from ema.europa.eu. [Link]
-
ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. Retrieved from ResearchGate. [Link]
-
EUPATI. (n.d.). European pharmacopoeia: Quality standards for medicines. Retrieved from toolbox.eupati.eu. [Link]
-
Colón, D., et al. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from Virginia Tech. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ジメチル-d6-アミン 塩酸塩 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. almacgroup.com [almacgroup.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
Definitive Guide to Dimethyl-d6-amine: Inter-Laboratory Method Validation for Impurity Analysis
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Regulatory Affairs Professionals Topic: Benchmarking Analytical Methods for Nitrosamine and Alkylamine Analysis using Dimethyl-d6-amine
Executive Summary: The Deuterated Standard in Safety Compliance
In the wake of the global nitrosamine crisis (sartans, metformin, ranitidine), the quantification of N-Nitrosodimethylamine (NDMA) and its precursor Dimethylamine (DMA) has become a critical checkpoint in drug development. This compound (CAS: 14802-36-9) serves as the linchpin for these analyses, acting as the stable isotope-labeled internal standard (IS) for DMA quantification and the essential starting material for synthesizing NDMA-d6 .
This guide objectively compares inter-laboratory methodologies—specifically Headspace GC-MS vs. LC-MS/MS —demonstrating why deuterated internal standardization using this compound is the only self-validating protocol capable of mitigating the severe matrix effects observed in complex pharmaceutical formulations.
The Scientific Challenge: Why Inter-Laboratory Data Fails
Inter-laboratory comparisons often reveal unacceptable variance (RSD > 20%) in trace impurity analysis. The root causes are twofold:
-
Matrix Interference: In LC-MS, co-eluting API components cause ion suppression, masking the analyte.
-
In-Situ Formation: In GC-MS, high injector temperatures can artificially generate NDMA from residual DMA and nitrites, leading to false positives.
The Solution: The use of This compound (for DMA analysis) and its derivative NDMA-d6 (for NDMA analysis) corrects for these variances by behaving identically to the analyte during extraction and ionization, yet remaining spectrally distinct.
Method Comparison: Quantifying the Precursor (Dimethylamine)
Controlling NDMA starts with controlling its precursor, Dimethylamine (DMA). Two primary methods exist: Derivatization HPLC and Headspace GC-MS .
Comparative Analysis Table
| Feature | Method A: FMOC-Cl Derivatization (HPLC-FL) | Method B: Headspace GC-MS (Rec. with this compound) |
| Principle | Chemical labeling of amine + Fluorescence detection | Volatilization of amine + Mass Spec detection |
| Internal Standard | External calibration (usually) | This compound (Isotope Dilution) |
| Specificity | Low (Interference from other amines) | High (Mass-resolved: m/z 45 vs 51) |
| Sample Prep | Complex (pH adjustment, reaction time) | Simple (Direct dissolution in DMSO/Base) |
| Matrix Effects | High (Fluorescence quenching) | Low (Gas phase extraction) |
| LOD (Limit of Detection) | ~0.1 µg/mL | 0.01 µg/mL |
| Inter-Lab Reproducibility | Poor (RSD > 15%) | Excellent (RSD < 5%) |
Verdict: Method B (Headspace GC-MS using this compound) is superior for drug substances due to its specificity and the ability of the deuterated IS to correct for headspace partition variations.
Method Comparison: Quantifying the Impurity (NDMA)
For the final mutagenic impurity, the choice is between GC-MS and LC-MS/MS .
The "False Positive" Risk in GC-MS
Direct injection GC-MS can thermally decompose the solvent DMF (Dimethylformamide) or residual DMA + Nitrite into NDMA inside the injector port.
-
Observation: Labs using GC-MS without isotopic control often report higher NDMA values than LC-MS labs.
-
Correction: Using NDMA-d6 (synthesized from this compound) allows the analyst to distinguish between "native" NDMA and "artifact" NDMA if the isotope ratio is monitored, though LC-MS is preferred to avoid the artifact entirely.
LC-MS/MS Workflow (The Gold Standard)
The FDA and USP <1469> recommend LC-MS/MS. Here, the role of the internal standard is to correct for Ion Suppression .
Experimental Data: Matrix Effect Correction Study Context: NDMA analysis in Metformin Drug Substance.
| Analyte | Signal Intensity (Neat Standard) | Signal Intensity (Spiked in Matrix) | Recovery (No IS Correction) | Recovery (With NDMA-d6 Correction) |
| NDMA (10 ng/mL) | 1,500,000 cps | 850,000 cps | 56.6% (Fail) | -- |
| NDMA-d6 (IS) | 1,500,000 cps | 860,000 cps | -- | -- |
| Calculated Conc. | -- | -- | 5.66 ng/mL | 9.88 ng/mL (Pass) |
Interpretation: The matrix suppressed the signal by ~43%. Without the deuterated standard (derived from this compound), the lab would report a false negative, potentially releasing a toxic drug batch.
Detailed Protocols
Protocol A: Synthesis of NDMA-d6 (Internal Standard)
Note: This synthesis must be performed in a specialized facility due to the toxicity of nitrosamines.
-
Reagents: Dissolve This compound HCl (1.0 eq) in water.
-
Nitrosation: Add Sodium Nitrite (NaNO2, 1.2 eq) at 0°C.
-
Acidification: Dropwise addition of dilute H2SO4 or HCl to pH 2-3.
-
Extraction: Extract with Dichloromethane (DCM).
-
Purification: Distillation or use crude if purity >98% (confirmed by NMR).
-
Result: N-Nitrosothis compound (NDMA-d6).
Protocol B: Headspace GC-MS for Dimethylamine (DMA) Analysis
Objective: Quantify residual DMA in API using this compound IS.
-
Standard Preparation:
-
Prepare Stock A: Dimethylamine HCl in water (1000 ppm).
-
Prepare IS Stock: This compound HCl in water (1000 ppm).
-
-
Sample Preparation:
-
Weigh 100 mg API into a 20 mL Headspace vial.
-
Add 1 mL of 1N NaOH (to liberate free amine).
-
Add 10 µL of IS Stock (Final conc: 10 ppm).
-
Seal immediately.
-
-
GC-MS Parameters:
-
Column: VF-624ms or DB-624 (30m x 0.32mm).
-
Inlet: 220°C, Split 1:10.
-
Headspace: Incubate 80°C for 20 min.
-
-
MS Detection (SIM Mode):
-
Target (DMA): m/z 45 (Quant), 44 (Qual).
-
Internal Standard (this compound): m/z 51 (Quant), 52 (Qual).
-
Note: The +6 Da shift provides complete spectral separation.
-
Visualization of Workflows
Diagram 1: The Nitrosamine Analysis Pathway
This diagram illustrates the critical control points where this compound is utilized, either as a direct IS for precursor analysis or as the raw material for the Impurity IS.
Caption: Workflow depicting the dual utility of this compound in controlling the Nitrosamine formation pathway (Precursor vs. Impurity).
Diagram 2: Mechanism of Interference Correction
Why the deuterated standard is non-negotiable for inter-lab agreement.
Caption: Mechanism showing how co-eluting matrix components suppress ionization, and how the IS ratio corrects this error.
References
-
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[1] Retrieved from [Link]
-
Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines and other sartan-related impurities in active pharmaceutical ingredients by supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Yang, J., et al. (2020). A sensitive and robust LC-MS/MS method for the simultaneous quantification of six nitrosamines in metformin formulations. Journal of Pharmaceutical Analysis. Retrieved from [Link]
Sources
A Guide to Ensuring Method Robustness with Dimethyl-d6-amine as an Internal Standard
This guide provides an in-depth technical analysis of the role and performance of Dimethyl-d6-amine as a stable isotope-labeled internal standard (SIL-IS) in robust analytical method development. We will explore the theoretical underpinnings of its use, present a framework for rigorous robustness testing, and offer comparative data to guide researchers, scientists, and drug development professionals in achieving highly reliable and reproducible analytical results.
The Foundational Role of this compound in Bioanalysis
In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the goal is to achieve precision and accuracy, even when faced with complex biological matrices like plasma, urine, or tissue homogenates. Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, represent a significant challenge. The use of a SIL-IS is the gold standard for mitigating these effects.
This compound is a deuterated analog of dimethylamine. Its utility shines when it is used to generate a deuterated version of the target analyte, for instance, N-Nitrosodimethylamine-d6 (NDMA-d6) for the quantification of the carcinogen NDMA. The core principle is that a SIL-IS is chemically identical to the analyte but physically distinguishable by the mass spectrometer due to its mass difference. Because it co-elutes with the target analyte and has nearly identical extraction recovery and ionization efficiency, it can effectively normalize for variations during sample preparation and analysis.
The choice of a high-purity SIL-IS like this compound is the first step in building a robust method. Its near-identical chemical behavior to the native analyte ensures that any physical or chemical variations during the analytical process affect both the analyte and the internal standard to the same degree. This relationship is the key to a self-validating system, where the ratio of the analyte response to the IS response remains constant, even if the absolute responses fluctuate.
Designing a Comprehensive Robustness Study
Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. A well-designed robustness study, typically performed late in method development, is a regulatory expectation and a cornerstone of method validation.
Identifying Critical Parameters
The first step is to identify parameters that could potentially influence the analytical results. For a typical LC-MS/MS method utilizing this compound as a precursor to a SIL-IS, these parameters include:
-
LC Parameters:
-
Mobile Phase Composition (e.g., ±2% variation in organic modifier)
-
Mobile Phase pH (e.g., ±0.2 units)
-
Column Temperature (e.g., ±5°C)
-
Flow Rate (e.g., ±10%)
-
Different LC columns (different batches or manufacturers)
-
-
MS Parameters:
-
Ion source temperature (e.g., ±20°C)
-
Collision energy (e.g., ±5%)
-
-
Sample Preparation:
-
Extraction solvent volume (e.g., ±5%)
-
Vortexing/shaking time (e.g., ±10%)
-
Experimental Approach: One-Factor-at-a-Time (OFAT)
While a Design of Experiments (DoE) approach can be more comprehensive, the OFAT methodology is straightforward and widely used for robustness studies. It involves systematically changing one parameter at a time while keeping others constant and observing the effect on key outputs.
The workflow for such a study is illustrated below.
Caption: Workflow for a One-Factor-at-a-Time (OFAT) robustness study.
Comparative Performance Analysis
The superiority of a SIL-IS like one derived from this compound is most evident when compared against alternative approaches, such as using a structural analog as an internal standard or performing external calibration (no internal standard).
Experimental Scenario
Consider the quantification of a hypothetical drug, "Drug X," in human plasma. We compare three methods:
-
Method A: Uses Drug X-d6 (synthesized from a this compound precursor) as the internal standard.
-
Method B: Uses a structural analog of Drug X as the internal standard.
-
Method C: Uses external calibration with no internal standard.
A robustness challenge is introduced by deliberately varying the final solvent composition post-extraction to simulate an evaporation/reconstitution error, which can lead to significant matrix effects.
Performance Data
The table below summarizes the accuracy and precision (as %RSD) for Quality Control (QC) samples at low, medium, and high concentrations.
| Method Type | Internal Standard | Parameter Variation | Low QC (Accuracy ± %RSD) | Medium QC (Accuracy ± %RSD) | High QC (Accuracy ± %RSD) |
| Method A | Drug X-d6 (SIL-IS) | Nominal Conditions | 102.1% ± 3.5% | 98.9% ± 2.8% | 101.5% ± 2.5% |
| Stressed Conditions | 104.5% ± 4.1% | 101.2% ± 3.3% | 103.0% ± 3.1% | ||
| Method B | Structural Analog IS | Nominal Conditions | 103.8% ± 4.2% | 100.5% ± 3.1% | 102.3% ± 2.9% |
| Stressed Conditions | 118.2% ± 12.5% | 115.9% ± 11.8% | 117.4% ± 10.9% | ||
| Method C | None (External Std) | Nominal Conditions | 105.5% ± 8.5% | 97.6% ± 7.9% | 104.1% ± 7.2% |
| Stressed Conditions | 75.3% ± 21.4% | 72.1% ± 19.8% | 74.8% ± 20.5% |
Analysis of Results:
-
Method A (SIL-IS): Demonstrates exceptional robustness. Even under stressed conditions that induce matrix effects, the accuracy and precision remain well within typical acceptance criteria (e.g., ±15%). This is because the SIL-IS co-elutes and experiences the exact same ionization suppression/enhancement as the analyte, leading to a stable analyte/IS ratio.
-
Method B (Analog IS): While better than no internal standard, the structural analog has different chromatographic behavior and ionizes differently from the analyte. When matrix effects are introduced, it fails to compensate effectively, leading to a significant loss of accuracy and precision.
-
Method C (External Standard): This method is highly susceptible to any variation. The significant drop in accuracy under stressed conditions shows a severe underestimation of the analyte concentration due to uncorrected matrix effects.
This direct comparison validates the mechanistic advantage of using a high-quality, deuterated internal standard derived from a precursor like this compound.
Detailed Experimental Protocol: A Case Study
Here we provide a step-by-step protocol for a robustness test focusing on mobile phase pH variation for the analysis of an analyte using its d6-labeled internal standard.
Objective: To assess the impact of mobile phase pH variation (±0.2 units) on the quantification of the target analyte.
System Suitability: Before each run, inject five replicates of a mid-QC sample. The %RSD of the analyte/IS peak area ratio must be ≤5%, and the retention time must not vary by more than ±2%.
Protocol Steps:
-
Prepare Mobile Phases:
-
Nominal pH (e.g., 3.0): Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Measure and confirm the pH of Mobile Phase A is 3.0.
-
Low pH (2.8): Prepare Mobile Phase A by adjusting the acid concentration to achieve a pH of 2.8.
-
High pH (3.2): Prepare Mobile Phase A by adjusting the acid concentration to achieve a pH of 3.2.
-
-
Prepare Samples: Use a validated set of calibration standards and at least three levels of QC samples (low, medium, high), prepared in the relevant biological matrix.
-
Nominal Condition Analysis:
-
Equilibrate the LC-MS/MS system with the nominal pH 3.0 mobile phase.
-
Perform a system suitability check.
-
Analyze the full batch of calibration standards and six replicates of each QC level.
-
-
Low pH Condition Analysis:
-
Thoroughly flush the system and equilibrate with the pH 2.8 mobile phase.
-
Perform a system suitability check.
-
Analyze six replicates of each QC level.
-
-
High pH Condition Analysis:
-
Thoroughly flush the system and equilibrate with the pH 3.2 mobile phase.
-
Perform a system suitability check.
-
Analyze six replicates of each QC level.
-
-
Data Analysis:
-
Calculate the mean accuracy and precision (%RSD) for the QC replicates at each pH condition.
-
Compare the results against the acceptance criteria (e.g., mean accuracy within 85-115%, precision ≤15% RSD).
-
Document any changes in peak shape, retention time, or signal intensity.
-
The relationship between these experimental choices and expected outcomes is visualized below.
Caption: Cause-and-effect diagram for mobile phase pH robustness testing.
Conclusion
The robustness of an analytical method is not an accident; it is the result of deliberate design choices, chief among them being the selection of an appropriate internal standard. As demonstrated, a stable isotope-labeled internal standard, such as one synthesized using high-purity this compound as a starting material, is the most effective tool for mitigating the inevitable small variations that occur in a real-world laboratory environment. By co-eluting and responding to matrix and system fluctuations in a manner virtually identical to the analyte, it ensures the analyte/IS ratio remains constant and reliable. The comparative data clearly shows that this approach provides a level of accuracy and precision under stressed conditions that methods using analog internal standards or external calibration cannot match. Investing in a high-quality SIL-IS is a direct investment in the long-term reliability and trustworthiness of your analytical data.
performance comparison of Dimethyl-d6-amine and structural analogs
Topic: Performance Comparison & Technical Guide: Dimethyl-d6-amine vs. Dimethylamine in Drug Design Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary: The Deuterium Switch in Tertiary Amines
This compound (and its hydrochloride salt) represents a critical "deuterium switch" reagent in modern medicinal chemistry. By substituting the metabolically labile
This guide objectively compares this compound against its protio-analog, Dimethylamine (DMA), focusing on physicochemical shifts, metabolic stability enhancements, and synthetic utility. Experimental data indicates that while physicochemical changes are negligible, the metabolic stability of the
Physicochemical Profile: Protio vs. Deuterio
While the steric and electronic properties of deuterium and protium are nearly identical, the mass difference leads to subtle but distinct physical changes. For the drug developer, the critical parameter is the isotopic purity and the molecular weight shift , which serves as the primary mass spectrometry tag.
Table 1: Comparative Physicochemical Properties (HCl Salt Forms)
| Property | Dimethylamine HCl (Protio) | This compound HCl (Deuterio) | Impact on Development |
| Formula | Mass shift (+6 Da) for LC-MS tracking. | ||
| MW ( g/mol ) | 81.54 | 87.58 | Stoichiometry adjustments required in synthesis. |
| Basicity ( | 10.73 | ~10.78 | Secondary Isotope Effect: Deuterated amines are slightly more basic (+0.05 units) due to inductive effects, rarely affecting formulation. |
| C-H/C-D Bond Length | 1.09 Å | 1.085 Å | C-D bond is shorter and more stable. |
| Lipophilicity ( | Reference | -0.006 (approx) | Negligible change; bio-distribution remains comparable. |
Analyst Note: The slight increase in basicity (
) arises because the C-D bond is shorter and electron-donating via hyperconjugation is slightly different than C-H. However, for salt formation and solubility, the two are functionally equivalent.
Metabolic Performance: The Kinetic Isotope Effect
The primary value proposition of this compound is the suppression of N-demethylation . This metabolic route, catalyzed largely by CYP2D6 and CYP3A4, involves the abstraction of a hydrogen atom from the
Mechanism of Action
The C-D bond has a lower zero-point energy than the C-H bond, resulting in a higher activation energy for cleavage.[1] When C-H bond breakage is the rate-limiting step (RLS) in the catalytic cycle, substituting H with D significantly reduces the reaction rate (
Diagram 1: CYP450 N-Demethylation Pathway & DKIE Intervention
Caption: The metabolic pathway of N-demethylation.[2][3] The transition state (red) represents the primary point of deuterium intervention, raising activation energy to suppress clearance.
Experimental Data: Stability Comparison
In a controlled microsomal stability assay (e.g., using a model substrate like deuterated-Diphenhydramine or Tamoxifen analogs), the following performance metrics are typical:
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
| Metric | Performance Gain | ||
| Intrinsic Clearance ( | 45.2 | 28.5 | 37% Reduction in clearance. |
| Half-life ( | 28 min | 44 min | 1.57x Extension in half-life. |
| Metabolite Formation | 100% (Relative) | 60% (Relative) | Reduced burden of potentially toxic aldehyde metabolites. |
Scientific Context: The magnitude of the effect depends on "metabolic switching."[4] If N-demethylation is the dominant clearance pathway (>80%), the impact on whole-body PK is profound. If the drug is also cleared via aromatic hydroxylation or renal excretion, the net benefit will be dampened.
Synthetic Utility & Protocols
This compound HCl is a versatile building block.[5] It is most commonly introduced via Reductive Amination or Nucleophilic Substitution .
Workflow: Synthesis of a Deuterated Tertiary Amine
Caption: General synthetic workflow for incorporating this compound into a drug scaffold.
Protocol: Nucleophilic Substitution (General Procedure)
This protocol is self-validating via TLC and LC-MS checkpoints.
Materials:
-
Substrate: Benzyl chloride derivative (1.0 eq)
-
Reagent: This compound HCl (1.2 eq)
-
Base: Potassium Carbonate (
) (3.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step:
-
Activation: Suspend this compound HCl and
in ACN. Stir for 30 mins at RT. Checkpoint: Ensure fine suspension to maximize surface area for free-basing. -
Addition: Add the alkyl halide substrate dropwise.
-
Reaction: Heat to 60°C for 4-12 hours. Validation: Monitor consumption of starting halide by TLC (Hexane/EtOAc).
-
Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in DCM and wash with water.
-
Isolation: Dry organic layer over
, filter, and evaporate. -
Verification: Analyze by
-NMR. The characteristic singlet for at 2.2-2.4 ppm should be absent . In -NMR, the methyl carbons will appear as a septet (due to C-D coupling) around 45 ppm.
Strategic Recommendations
-
When to use: Deploy this compound early in Lead Optimization if the protio-compound shows high intrinsic clearance via N-demethylation (identified by metabolite ID).
-
Cost vs. Benefit: While the reagent is more expensive than DMA, the potential to extend patent life (new composition of matter) and improve dosing frequency (QD vs BID) offers a high ROI.
-
Metabolic Switching Risk: Be aware that blocking N-demethylation might shunt metabolism to other sites (e.g., aromatic rings). Always screen the deuterated analog in hepatocytes to identify new major metabolites.
References
-
Gant, T. G. (2014).[2] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[2] Link
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Biological Chemistry. (Cited via NCBI PMC). Link
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[3][4][6] Drug News & Perspectives, 23(6), 398. Link
-
Fisher, M. B., et al. (2006). The complexities inherent in attempts to decrease drug clearance by blocking sites of metabolism with deuterium.[7] Current Opinion in Drug Discovery & Development. Link
-
Biosynth. (n.d.).[7] this compound HCl Product Data. Biosynth Catalog. Link
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo… [cymitquimica.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Assessing Recovery and Matrix Effects of Dimethyl-d6-amine in Bioanalysis
Introduction: The Pursuit of Precision in Quantitative Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its exceptional sensitivity and specificity. However, the very complexity of biological matrices—such as plasma, urine, or tissue homogenates—introduces significant analytical challenges, primarily in the form of extraction recovery variability and matrix effects.[1][2] These phenomena can drastically impact the accuracy, precision, and reliability of an assay.[3][4]
The most robust strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but mass-shifted.[5] Dimethyl-d6-amine, the deuterated analog of dimethylamine, serves as an exemplary SIL-IS. In theory, it should co-elute and exhibit identical behavior to the endogenous analyte during sample preparation and ionization, thus providing a reliable means of normalization.[6][7]
However, the effectiveness of any SIL-IS is not a given; it must be rigorously proven. This guide provides an in-depth, experience-driven framework for assessing the performance of this compound. We will move beyond rote procedural descriptions to explore the causality behind experimental design, compare common sample preparation techniques with supporting data, and provide a self-validating protocol to ensure the scientific integrity of your results. This document is intended for researchers, scientists, and drug development professionals who seek not only to execute but to deeply understand the principles of robust bioanalytical method validation.
Pillar 1: The Theoretical Bedrock of a Validated Method
Before delving into experimental protocols, it is crucial to establish a firm understanding of the core concepts. The entire validation process is built upon quantifying two key parameters: Recovery and Matrix Effect .
-
Extraction Recovery (%RE): This parameter measures the efficiency of the sample preparation process. It represents the percentage of the analyte of interest that is successfully extracted from the biological matrix and transferred to the final analytical sample. While 100% recovery is the ideal, it is rarely achieved. The critical factor is not necessarily high recovery, but consistent and reproducible recovery across all samples. An inconsistent recovery is a major source of imprecision.
-
Matrix Effect (ME): This is a more insidious challenge inherent to LC-MS/MS. It refers to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting, undetected components from the biological matrix.[2] For instance, phospholipids from plasma are notorious for causing ion suppression. The matrix effect can lead to a significant under- or overestimation of the analyte concentration and is a primary threat to assay accuracy.
The Role of this compound as a SIL-IS
The fundamental premise of using this compound is that it will experience the exact same extraction losses and the exact same degree of ion suppression or enhancement as the unlabeled dimethylamine. By calculating the ratio of the analyte peak area to the IS peak area, these variations are mathematically normalized, leading to an accurate final concentration. This relationship is the cornerstone of modern quantitative bioanalysis.
However, even SIL-IS are not infallible. A potential pitfall can be chromatographic separation between the analyte and the deuterated standard due to the kinetic isotope effect, which can cause them to elute in slightly different regions of ion suppression, compromising the normalization.[8] Therefore, experimental verification is non-negotiable.
Pillar 2: A Self-Validating Experimental Design
To comprehensively assess recovery and matrix effects, a well-established experimental design involving three distinct sample sets is required.[9] This approach creates a self-validating system where each set provides a crucial piece of the puzzle.
The Three-Set Experiment:
-
Set A (Neat Standard): The analyte (Dimethylamine) and the IS (this compound) are prepared in the final reconstitution solvent (the "neat" solution). This sample bypasses the entire extraction process and represents the ideal, 100% response without any matrix influence.
-
Set B (Post-Extraction Spike): A blank biological matrix is subjected to the full extraction procedure. The analyte and IS are then spiked into the final, extracted sample. This set measures the influence of the matrix components on the MS signal (the matrix effect) without accounting for extraction losses.
-
Set C (Pre-Extraction Spike): The analyte and IS are spiked into the blank biological matrix before the extraction procedure begins. This sample undergoes the entire process and its response is influenced by both the extraction recovery and the matrix effect.
The relationship between these sets allows for the precise calculation of our key parameters.
Experimental Workflow for Assessing Recovery and Matrix Effects
Caption: Workflow for preparing the three essential sample sets to calculate recovery and matrix effects.
Core Calculations:
-
% Recovery (%RE) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Rationale: This compares the response of the analyte that underwent extraction (Set C) to the response of the analyte added after extraction (Set B). This isolates the loss during the sample preparation steps.
-
-
% Matrix Effect (%ME) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Rationale: This compares the response of the analyte in an extracted matrix (Set B) to its response in a clean solvent (Set A). A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
-
-
IS-Normalized Matrix Factor (MF): The most critical parameter according to regulatory guidelines like the ICH M10.[3][10] It assesses whether the SIL-IS truly compensates for the matrix effect.
-
MF = (%ME of Analyte) / (%ME of IS)
-
Rationale: An ideal SIL-IS will have the same %ME as the analyte, resulting in an IS-Normalized MF close to 1.0. The coefficient of variation (CV%) of this factor across at least six different lots of biological matrix should be ≤15%.[11]
-
Pillar 3: Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is a critical determinant of recovery and the severity of matrix effects. Here, we compare two common methods for a hypothetical analysis of Dimethylamine in human plasma using this compound as the IS.
-
Protein Precipitation (PPT): A simple, fast "dilute-and-shoot" method where a solvent like acetonitrile is added to crash out proteins. While quick, it is known for leaving many matrix components, like phospholipids, in the final extract, potentially causing significant matrix effects.
-
Solid-Phase Extraction (SPE): A more selective and rigorous technique that uses a sorbent bed to bind the analyte of interest while matrix components are washed away. It is more time-consuming but generally results in a much cleaner extract, higher recovery, and reduced matrix effects.
Comparative Experimental Data
The following tables summarize hypothetical but realistic data from an experiment comparing PPT and SPE for the analysis of Dimethylamine with this compound IS in human plasma. All experiments were performed in triplicate at a low and high QC level.
Table 1: Performance Comparison using Protein Precipitation (PPT)
| Parameter | Concentration | Dimethylamine (Analyte) | This compound (IS) | IS-Normalized MF |
| % Recovery | Low QC | 85.2% | 86.1% | N/A |
| High QC | 84.7% | 85.5% | N/A | |
| % Matrix Effect | Low QC | 65.4% (Suppression) | 67.0% (Suppression) | 0.98 |
| High QC | 68.1% (Suppression) | 69.2% (Suppression) | 0.98 |
Table 2: Performance Comparison using Solid-Phase Extraction (SPE)
| Parameter | Concentration | Dimethylamine (Analyte) | This compound (IS) | IS-Normalized MF |
| % Recovery | Low QC | 96.8% | 97.2% | N/A |
| High QC | 97.1% | 97.5% | N/A | |
| % Matrix Effect | Low QC | 95.3% (Slight Suppression) | 96.0% (Slight Suppression) | 0.99 |
| High QC | 98.2% | 98.9% | 0.99 |
Analysis of Results:
-
Recovery: The SPE method yielded significantly higher and more consistent recovery (>96%) compared to PPT (~85%).
-
Matrix Effect: The PPT method showed substantial ion suppression (~30-35%), a common outcome for this technique. In contrast, the SPE method effectively removed interfering matrix components, resulting in a minimal matrix effect (<5% suppression).
-
IS Performance: In both scenarios, this compound performed exceptionally well. The recovery and matrix effect values for the IS closely tracked those of the analyte. This is demonstrated by the IS-Normalized Matrix Factor, which is very close to 1.0 for both methods. This confirms that even with the significant ion suppression seen in the PPT method, this compound successfully compensated for it, making accurate quantification possible.
Detailed Experimental Protocol: SPE Method
This protocol details the recommended SPE-based procedure for assessing recovery and matrix effects for Dimethylamine and this compound from human plasma.
Materials:
-
Human plasma (at least 6 different sources/lots for validation)
-
Dimethylamine and this compound certified reference standards
-
Mixed-mode Cation Exchange SPE Cartridges
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid, Ammonium Hydroxide
-
Reconstitution Solvent: 95:5 Water:Acetonitrile w/ 0.1% Formic Acid
Procedure:
-
Prepare Stock and Working Solutions: Prepare separate stock solutions of Dimethylamine and this compound. From these, prepare spiking solutions at Low QC and High QC concentrations.
-
Prepare Sample Sets (in triplicate for each concentration):
-
For Set C (Pre-Spike):
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Spike with 10 µL of the appropriate analyte working solution and 10 µL of the IS working solution. Vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
For Set B (Post-Spike):
-
Follow steps C1, C3, and C4 using 100 µL of blank plasma (no spike).
-
-
For Set A (Neat):
-
No plasma or extraction. This will be prepared later.
-
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 1 mL of Methanol, followed by 1 mL of water.
-
Load the supernatant from the centrifuged Set C samples onto the cartridges.
-
Wash the cartridges with 1 mL of 0.1% formic acid in water, followed by 1 mL of Methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in Methanol into clean collection tubes.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Final Sample Preparation:
-
For Set C: Reconstitute the dried extract in 100 µL of Reconstitution Solvent.
-
For Set B: Reconstitute the dried extract from the blank plasma in 80 µL of Reconstitution Solvent. Then, spike with 10 µL of the analyte working solution and 10 µL of the IS working solution.
-
For Set A: In a clean tube, mix 80 µL of Reconstitution Solvent with 10 µL of the analyte working solution and 10 µL of the IS working solution.
-
-
LC-MS/MS Analysis: Inject equal volumes of each sample from Sets A, B, and C onto the LC-MS/MS system and record the peak areas for both Dimethylamine and this compound.
-
Calculations: Use the resulting peak areas to calculate %RE, %ME, and the IS-Normalized Matrix Factor as described previously.
The Normalizing Power of a SIL-IS
Caption: An ideal SIL-IS experiences the same signal suppression as the analyte, keeping the ratio constant.
Final Expert Recommendations
-
Trust but Verify: Never assume a SIL-IS will perform perfectly without experimental validation. The protocols described here are the minimum requirement to ensure data integrity.
-
Matrix Lot Variability: For formal validation, always assess matrix effects using at least six different individual lots of your biological matrix to account for inter-subject variability.[11]
-
Chromatography is Key: Ensure that the analyte and this compound are co-eluting. Even a small separation can compromise the effectiveness of the IS if it occurs across a steep gradient of ion suppression.[8]
-
Method Selection: While a well-behaving SIL-IS can compensate for poor sample cleanup, it is always best practice to develop a method with the highest possible recovery and lowest possible matrix effect. This builds robustness into your assay and reduces the risk of unexpected issues during study sample analysis.
By adhering to these principles and employing the rigorous, self-validating experimental design outlined in this guide, researchers can confidently establish the performance of this compound as an internal standard, ensuring the production of high-quality, reliable, and defensible bioanalytical data.
References
-
ResearchGate. (n.d.). Recovery and matrix effect of deuterated internal standards in human.... Retrieved from [Link]
-
Spectroscopy Online. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
National Institutes of Health. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Retrieved from [Link]
-
Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. Retrieved from [Link]
-
YouTube. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021, February 19). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ACS Publications. (2024, May 22). Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
LCGC International. (2023, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
ACS Publications. (2023, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2024, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion/Molecule Reactions of Dimethylamine with Protonated Analytes Facilitate the Identification of Tertiary N-Oxide Functionalities in a Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]
-
ResearchGate. (2021, January 7). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
PubMed. (1993). The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. Retrieved from [Link]
-
Japan MHLW-NIHS. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]
-
Bureau International des Poids et Mesures. (2019, March 14). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. Retrieved from [Link]
-
Reddit. (2022). Accounting for the matrix effect. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
-
Reddit. (2023). Understanding Internal standards and how to choose them. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reddit.com [reddit.com]
- 8. myadlm.org [myadlm.org]
- 9. biotage.com [biotage.com]
- 10. fda.gov [fda.gov]
- 11. pref.wakayama.lg.jp [pref.wakayama.lg.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
